6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
Descripción
Propiedades
IUPAC Name |
6-(3-bromophenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOYQKXNDUBUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
chemical structure and properties of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
An In-Depth Technical Guide to 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical architecture, a robust synthetic pathway, detailed characterization protocols, and an exploration of its potential as a scaffold for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of substituted pyrimidine derivatives.
Molecular Architecture and Physicochemical Properties
6-(3-Bromophenyl)-2-methylpyrimidin-4-amine belongs to the pyrimidine class of heterocyclic compounds, which are core components of nucleic acids and numerous pharmaceuticals.[1] The structure is characterized by a central pyrimidine ring substituted with a 2-methyl group, a 4-amino group, and a 3-bromophenyl moiety at the 6-position. The presence of the bromophenyl group offers a strategic handle for further functionalization via cross-coupling reactions, while the amino and methyl groups influence the molecule's solubility, hydrogen bonding capacity, and steric profile.
The strategic placement of these functional groups creates a molecule with a distinct electronic and steric landscape, making it a valuable building block in combinatorial chemistry and a candidate for screening in various biological assays. The pyrimidine core itself is known to interact with a wide array of biological targets.[1][2]
Table 1: Physicochemical and Structural Identifiers
| Property | Value | Source |
| IUPAC Name | 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine | N/A |
| Molecular Formula | C₁₁H₁₀BrN₃ | Derived |
| Molecular Weight | 264.12 g/mol | [3] |
| Canonical SMILES | CC1=NC(=NC(=C1)C2=CC(=CC=C2)Br)N | Derived |
| Hydrogen Bond Donors | 1 (from the amine group) | [4] |
| Hydrogen Bond Acceptors | 3 (from the pyrimidine nitrogens and amine) | [4] |
| Rotatable Bond Count | 1 (the C-C bond between the rings) | Derived |
| Topological Polar Surface Area | 51.8 Ų | [4] |
| Predicted LogP | ~3.0 - 3.5 | Estimated |
Synthesis Pathway: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The synthesis of 6-aryl-substituted pyrimidines is efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly well-suited for this purpose due to its tolerance of various functional groups and generally high yields.[5][6] The electron-deficient nature of the pyrimidine ring renders halogenated pyrimidines highly reactive substrates for such transformations.[6]
Here, we outline a robust, microwave-assisted protocol for the synthesis of the title compound, starting from commercially available 6-chloro-2-methylpyrimidin-4-amine and (3-bromophenyl)boronic acid. Microwave irradiation is chosen over conventional heating to drastically reduce reaction times and improve yields.[5]
Proposed Synthetic Scheme
Caption: Synthetic workflow for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine.
Step-by-Step Experimental Protocol
Causality: This protocol is designed for efficiency and high yield. The choice of Pd(PPh₃)₄ as a catalyst is based on its proven efficacy in similar Suzuki couplings involving pyrimidines.[1][5] A carbonate base is sufficient to facilitate the transmetalation step, and the dioxane/water solvent system effectively solubilizes both organic and inorganic reagents.
-
Vessel Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 6-chloro-2-methylpyrimidin-4-amine (1.0 mmol, 1 equiv.), (3-bromophenyl)boronic acid (1.1 mmol, 1.1 equiv.), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), (0.05 mmol, 5 mol%).
-
Solvent Addition: Add 8 mL of a degassed 2:1 mixture of 1,4-dioxane and water. Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction Execution: Seal the vial securely and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15-20 minutes with continuous stirring.
-
Work-up and Extraction: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with additional ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a definitive structural fingerprint.
Table 2: Expected Spectroscopic Data
| Technique | Functional Group | Expected Chemical Shift / Absorption | Rationale |
| ¹H NMR | Aromatic-H (phenyl) | δ 7.2-8.0 ppm | Protons on the bromophenyl ring will appear as multiplets in the typical aromatic region.[7] |
| Pyrimidine-H | δ ~6.5-7.0 ppm | The single proton on the pyrimidine ring. | |
| Amine-H (NH₂) | δ ~5.0-6.0 ppm (broad) | A broad singlet due to proton exchange and hydrogen bonding; its position is concentration-dependent.[8] | |
| Methyl-H (CH₃) | δ ~2.4-2.6 ppm | A sharp singlet for the three equivalent methyl protons.[9] | |
| ¹³C NMR | Aromatic/Pyrimidine-C | δ 110-170 ppm | Multiple signals corresponding to the carbon atoms of the two aromatic rings.[7][10] |
| C-Br | δ ~122 ppm | The carbon directly attached to the bromine atom is expected in this region.[7] | |
| Methyl-C | δ ~20-25 ppm | A signal for the methyl carbon. | |
| FT-IR | N-H Stretch (amine) | 3300-3500 cm⁻¹ (two bands) | Asymmetric and symmetric stretching modes are characteristic of primary amines.[8][9] |
| C=N, C=C Stretch | 1550-1650 cm⁻¹ | Stretching vibrations from the pyrimidine and phenyl rings. | |
| C-Br Stretch | 500-600 cm⁻¹ | Characteristic absorption for the carbon-bromine bond. | |
| Mass Spec (ESI) | Molecular Ion Peak | [M+H]⁺ at m/z ~264/266 | The characteristic isotopic pattern of bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br) will result in two major peaks separated by 2 m/z units. |
Potential Biological Activity and Therapeutic Applications
Substituted pyrimidines are a cornerstone of modern pharmacology, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][11] The 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine scaffold is a promising candidate for drug development for several reasons:
-
Kinase Inhibition: Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The aminopyrimidine core can form key hydrogen bonds within the kinase hinge region. Molecular docking studies on similar compounds have shown potent interactions with targets like CDK8.[12]
-
Antimicrobial Activity: The pyrimidine scaffold has been successfully incorporated into various antibacterial and antifungal agents.[12][13] The title compound could be screened against a panel of clinically relevant pathogens.
-
Scaffold for Further Derivatization: The bromine atom on the phenyl ring is a versatile functional group for introducing further diversity. It can readily participate in additional cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.
Caption: Potential mechanism of action via competitive kinase inhibition.
Conclusion
6-(3-Bromophenyl)-2-methylpyrimidin-4-amine is a synthetically accessible and highly versatile chemical entity. Its structure combines the biologically privileged aminopyrimidine scaffold with a functionalized phenyl ring, offering significant opportunities for drug discovery and development. The robust synthetic protocol and clear characterization roadmap provided in this guide empower researchers to efficiently produce and validate this compound. Its potential as a kinase inhibitor and antimicrobial agent, coupled with the potential for further chemical modification, marks it as a valuable asset for any medicinal chemistry program.
References
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Lan, P., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available from: [Link]
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Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]
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ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using.... Available from: [Link]
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ISCA. Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. Available from: [Link]
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Kumar, R., et al. (2018). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. PubMed. Available from: [Link]
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Molport. 4-(4-bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine. Available from: [Link]
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Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. Available from: [Link]
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Ali, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]
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HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]
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Liu, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Available from: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Available from: [Link]
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MDPI. (2021). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Available from: [Link]
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ResearchGate. (2025). N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine. Available from: [Link]
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Quick Company. An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine. Available from: [Link]
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Molecular Characterization and Mass Spectrometry Workflows for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, functionalized pyrimidines serve as privileged scaffolds, frequently deployed as hinge-binding motifs in the development of targeted kinase inhibitors (e.g., targeting EGFR or Src kinases)[1]. 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine is a highly specific building block within this chemical space[2]. The 3-bromophenyl moiety not only probes deep hydrophobic pockets within target proteins but also provides a distinct analytical "barcode" during structural characterization. This whitepaper provides an in-depth technical guide on the molecular weight, exact mass, and high-resolution mass spectrometry (HRMS) workflows required to unambiguously characterize this compound.
Chemical Identity & Theoretical Mass Calculations
Before initiating any analytical workflow, it is critical to establish the precise theoretical mass parameters of the target analyte. The distinction between average molecular weight and monoisotopic exact mass dictates the choice of instrumentation and data interpretation strategies[3].
| Property | Value | Causality / Significance |
| Chemical Name | 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine | Target analyte[2]. |
| Molecular Formula | C₁₁H₁₀BrN₃ | Defines the elemental composition and theoretical isotopic distribution. |
| Molecular Weight (Average) | 264.12 g/mol | Calculated using the natural abundance-weighted average of all isotopes. Used for bulk stoichiometric calculations (e.g., molarity)[4]. |
| Monoisotopic Exact Mass | 263.00581 g/mol | Calculated using only the principal (most abundant) isotope of each element (¹²C, ¹H, ¹⁴N, ⁷⁹Br). Critical for HRMS identification[5][6]. |
| Theoretical [M+H]⁺ (⁷⁹Br) | m/z 264.0131 | The primary target ion in positive-mode Electrospray Ionization (ESI+). |
| Theoretical [M+H]⁺ (⁸¹Br) | m/z 266.0111 | The secondary diagnostic ion, validating the presence of Bromine. |
Mass Spectrometry Fundamentals: Exact Mass vs. Molecular Weight
A common pitfall in early-stage drug development is conflating molecular weight with exact mass. Mass spectrometers do not measure the "average" weight of a bulk sample; they measure the mass-to-charge ratio (m/z) of individual discrete ions[3].
Because elements like carbon and bromine exist as mixtures of isotopes, a mass spectrometer detects a cluster of peaks rather than a single mass. The monoisotopic mass is the exact mass of the molecule composed entirely of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ⁷⁹Br)[6]. High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure this exact mass to within parts-per-million (ppm) accuracy, allowing researchers to calculate the specific molecular formula and differentiate the target from isobaric impurities (molecules with the same nominal mass but different exact masses)[3].
The Bromine Isotopic Signature: A Self-Validating Diagnostic Tool
The presence of the bromine atom in 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine provides a built-in, self-validating system for mass spectrometry. In nature, bromine exists as two stable isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%) [7].
Because these isotopes exist in a nearly 1:1 ratio, any ion containing a single bromine atom will exhibit a distinct "doublet" peak pattern in the mass spectrum, separated by approximately 2 Daltons (the M and M+2 peaks)[7]. If a detected feature at m/z 264.0131 lacks a corresponding peak of nearly equal intensity at m/z 266.0111, the feature can be definitively ruled out as the brominated target.
Diagnostic mass spectrometry isotopic splitting pattern for monobrominated compounds.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Workflow
To ensure scientific integrity and trustworthiness, the following step-by-step LC-HRMS protocol is designed to be a self-validating workflow for the exact mass determination of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine.
Step 1: Sample Preparation
-
Procedure: Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: The 1 µg/mL concentration prevents detector saturation and ion suppression. Formic acid acts as a proton source, pre-ionizing the basic pyrimidine amine in solution to maximize sensitivity.
Step 2: Chromatographic Separation (UHPLC)
-
Procedure: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
-
Causality: UHPLC separates the target compound from matrix components and potential isobaric interferences, ensuring that the mass spectrometer analyzes a pure peak, thereby reducing background noise.
Step 3: Electrospray Ionization (ESI+)
-
Procedure: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
-
Causality: The basic nitrogen atoms on the pyrimidine ring readily accept a proton (H⁺). Positive ESI efficiently transfers these solution-phase [M+H]⁺ ions into the gas phase.
Step 4: Q-TOF Mass Analysis & Lock Mass Calibration
-
Procedure: Acquire data in full-scan mode (m/z 100–1000) using a Quadrupole Time-of-Flight (Q-TOF) analyzer. Continuously infuse an internal reference standard (e.g., Leucine Enkephalin, exact mass m/z 556.2771) via a secondary reference spray.
-
Causality: The internal reference standard acts as a "lock mass." The instrument continuously corrects its mass axis against this known standard, guaranteeing mass accuracy to within < 5 ppm. This self-validating step is mandatory for claiming exact mass confirmation.
Step 5: Data Processing & Isotopic Validation
-
Procedure: Extract the ion chromatograms for m/z 264.0131 and m/z 266.0111 using a narrow mass window (e.g., ± 5 ppm). Calculate the mass error (Δ ppm) between the observed and theoretical masses. Verify that the intensity ratio of the 264/266 peaks is approximately 1:1.
-
Causality: A mass error of < 5 ppm confirms the elemental composition (C₁₁H₁₁BrN₃⁺), while the 1:1 isotopic ratio independently verifies the presence of the bromine atom[6][7].
Step-by-step LC-HRMS workflow for the characterization of brominated pyrimidine derivatives.
Conclusion
The unambiguous characterization of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine relies on the precise understanding of its exact mass (263.00581 g/mol ) rather than its average molecular weight. By leveraging high-resolution mass spectrometry combined with the diagnostic 1:1 isotopic signature of bromine, researchers can establish a self-validating analytical workflow. This ensures rigorous structural confirmation, which is a non-negotiable prerequisite for advancing pyrimidine-based scaffolds through the drug discovery pipeline.
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binding affinity of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine in kinase assays
An In-depth Technical Guide to Determining the Kinase Binding Affinity of Novel Pyrimidine-Based Inhibitors
For: Researchers, scientists, and drug development professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its versatile role in the development of potent kinase inhibitors.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies required to characterize the binding affinity of novel pyrimidine-based compounds, using the hypothetical lead molecule, 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine , as a central case study. While specific binding data for this exact molecule is not publicly available, this document serves as an authoritative guide for researchers on how to approach the biochemical characterization of such a compound. We will delve into the rationale behind assay selection, provide detailed, field-proven experimental protocols, and discuss the critical importance of kinase selectivity profiling in the context of drug development.
Introduction: The Rationale for Kinase Inhibition and the Promise of the Pyrimidine Scaffold
Protein kinases are fundamental regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[3] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized modern medicine. The pyrimidine core, due to its structural resemblance to the adenine base of ATP, is an exceptionally effective scaffold for designing competitive kinase inhibitors.[2] Strategic modifications to the pyrimidine ring at positions 2, 4, and 6 can lead to significant gains in potency and selectivity.[2]
When a novel compound like 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine is synthesized, a rigorous biochemical evaluation is the critical next step. This process is not merely about confirming activity; it is about quantifying it with precision. The primary goals are to determine:
-
Potency: How much of the compound is required to inhibit the kinase? This is typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or a Kᵢ (inhibition constant).
-
Selectivity: Which kinases does the compound inhibit? A highly selective inhibitor hits its intended target with minimal off-target effects, which is crucial for minimizing potential toxicity.[1][2]
-
Mechanism of Action: How does the compound inhibit the kinase? Most pyrimidine derivatives are ATP-competitive, meaning they compete with ATP for binding to the active site.[2]
This guide will walk through the essential workflows to answer these questions, providing both the "how" and the "why" behind each experimental choice.
Foundational Strategy: Selecting the Appropriate Kinase Assay
The first major decision in characterizing an inhibitor is choosing the right assay format. Kinase assays can be broadly divided into two categories: activity assays , which measure the product of the enzymatic reaction (substrate phosphorylation), and binding assays , which directly measure the interaction between the inhibitor and the kinase protein.[4]
Overview of Common Assay Platforms
-
Radiometric Assays ([³²P] or [³³P]): Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[5][6] They are highly sensitive, robust, and less prone to compound interference, but require specialized handling of radioactive materials.[1][7]
-
Fluorescence-Based Assays: These methods offer non-radioactive, homogeneous ("mix-and-read") formats suitable for high-throughput screening (HTS).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technique measures the energy transfer between a donor fluorophore (often a lanthanide) on a phospho-specific antibody and an acceptor fluorophore on the substrate.[8][9] Phosphorylation brings the two into proximity, generating a FRET signal.[8]
-
Fluorescence Polarization (FP): This assay relies on the change in the rotational speed of a small fluorescently-labeled peptide substrate upon phosphorylation and binding to a large antibody.[4]
-
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted back to ATP, which then drives a luciferase-luciferin reaction, producing a light signal proportional to kinase activity.
Decision-Making Workflow for Assay Selection
The choice of assay depends on the stage of research, available instrumentation, and the specific questions being asked.
Caption: Logical workflow for selecting a kinase assay format.
In-Depth Experimental Protocols
To ensure robust and reproducible data, meticulous execution of validated protocols is essential. Below are two detailed protocols for determining inhibitor potency: the gold-standard radiometric assay and a modern TR-FRET assay.
Protocol 1: Radiometric [γ-³²P]ATP Filter-Binding Assay
This method directly quantifies the incorporation of radiolabeled phosphate into a substrate and remains a benchmark for accuracy.[5][6]
Principle: The kinase transfers the terminal phosphate (γ) from [γ-³²P]ATP to a peptide or protein substrate. The reaction is stopped, and the mixture is spotted onto a phosphocellulose paper filter, which binds the charged, phosphorylated substrate. Unreacted [γ-³²P]ATP is washed away, and the radioactivity remaining on the filter is measured by a scintillation counter.[6]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer (1X): Prepare a buffer appropriate for the kinase of interest (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). The exact components are kinase-specific and must be optimized.
-
ATP Mix: Prepare a stock of "cold" (non-radioactive) ATP. For the final reaction, dilute it in water and add [γ-³²P]ATP to a final specific activity of ~500 cpm/pmol. The final ATP concentration should be at or near the Kₘ of the kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.[10]
-
Substrate Solution: Dissolve the peptide or protein substrate in Kinase Buffer to a working concentration (typically 2-5x its Kₘ value).
-
Inhibitor Dilutions: Create a serial dilution series of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine (e.g., from 100 µM to 1 nM) in Kinase Buffer with a constant final percentage of DMSO (e.g., 1%).
-
-
Kinase Reaction:
-
Set up reactions in a 96-well plate on ice. To each well, add:
-
10 µL of inhibitor dilution (or DMSO vehicle for 0% inhibition control).
-
20 µL of Substrate Solution.
-
10 µL of kinase diluted in Kinase Buffer.
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.[11]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 10 µL of the ATP Mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes). This time should be within the linear range of the reaction, which must be determined in preliminary enzyme titration experiments.[10]
-
-
Stopping and Spotting:
-
Terminate the reaction by adding 50 µL of 0.75% phosphoric acid.
-
Spot 85 µL from each well onto a corresponding square of a P81 phosphocellulose filter mat.
-
-
Washing and Detection:
-
Wash the filter mat 3-4 times for 5 minutes each in a bath of 0.75% phosphoric acid to remove unreacted [γ-³²P]ATP.
-
Perform a final wash with ethanol and let the mat air dry completely.[6]
-
Quantify the radioactivity for each spot using a scintillation counter.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay is highly amenable to automation and high-throughput screening.[12][13]
Principle: A kinase phosphorylates a biotinylated peptide substrate. A europium (Eu³⁺)-labeled anti-phospho-specific antibody (donor) and streptavidin-conjugated acceptor fluorophore are added. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the europium donor leads to energy transfer and emission from the acceptor, a signal that is measured after a time delay to reduce background fluorescence.[8][14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: As described in the radiometric protocol.
-
ATP Solution: Prepare a 2X working solution of non-radioactive ATP in Assay Buffer.
-
Kinase/Substrate Mix: Prepare a 2X working solution containing the kinase and its biotinylated peptide substrate in Assay Buffer. Optimal concentrations must be determined empirically.
-
Inhibitor Dilutions: Prepare a 4X serial dilution of the test compound in Assay Buffer with a constant final DMSO concentration.
-
Detection Mix: Prepare a solution containing the Eu³⁺-labeled antibody and the streptavidin-acceptor in TR-FRET dilution buffer (often containing EDTA to stop the reaction).
-
-
Assay Reaction (384-well format):
-
Add 5 µL of the 4X inhibitor dilution to the assay plate wells.
-
Add 10 µL of the 2X Kinase/Substrate Mix.
-
Initiate the reaction by adding 5 µL of the 2X ATP Solution.[12]
-
Incubate at room temperature for 60-90 minutes, protected from light.
-
-
Detection:
-
Data Analysis:
-
The primary output is a ratio of the acceptor emission to the donor emission. This ratiometric measurement corrects for well-to-well variations.[14]
-
Plot the emission ratio against the inhibitor concentration to generate an IC₅₀ curve.
-
Data Interpretation: From Raw Counts to Actionable Insights
IC₅₀ Determination
Regardless of the assay format, the goal is to generate a dose-response curve. The raw data (e.g., CPM from a radiometric assay or the emission ratio from TR-FRET) is plotted against the logarithm of the inhibitor concentration. A sigmoidal curve is then fitted to the data using non-linear regression to determine the IC₅₀ value.
Illustrative Data: The Profile of a Close Structural Analog
To provide context, we can look at data for compounds structurally related to our pyrimidine of interest. For instance, 4-(3-bromophenylamino)quinazolines are a well-studied class of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and related kinases.[15][16]
| Kinase Target | IC₅₀ (nM) | Assay Type | Reference |
| EGFR | 0.5 - 10 | Enzyme Assay | [15] |
| HER-2 (ErbB2) | 128 | Enzyme Assay | [16] |
| CDK2 | >10,000 | Enzyme Assay | [16] |
| VEGFR2 | >10,000 | Enzyme Assay | [16] |
| This data is for illustrative purposes based on published results for 4-(3-bromophenylamino)quinazoline derivatives and may not reflect the actual performance of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine. |
The Critical Step: Kinase Selectivity Profiling
A potent IC₅₀ against a single target is only the beginning. Most kinase inhibitors targeting the ATP pocket may cross-react with other kinases.[17] Comprehensive selectivity profiling is essential to understand the full biological activity of a compound and to anticipate potential off-target toxicities.[1][2] This is typically achieved by screening the compound against a large panel of diverse kinases (e.g., the KinomeScan™ or a similar service).
The general workflow for inhibitor characterization follows a tiered approach:
Caption: Tiered workflow for kinase inhibitor characterization.
Biological Context: The EGFR Signaling Pathway
To appreciate the therapeutic rationale, it is vital to understand the biological context. Pyrimidine and quinazoline inhibitors often target receptor tyrosine kinases like EGFR.[15] The EGFR pathway is a critical driver of cell proliferation and survival, and its hyperactivation is a key factor in many cancers.[18][19]
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An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
Abstract
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, enabling researchers to prioritize candidates with favorable pharmacokinetic profiles and mitigate the risk of late-stage attrition.[1][2] This guide provides a comprehensive technical framework for the in vitro pharmacokinetic profiling of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine, a novel small molecule with therapeutic potential. We will delve into the core principles and detailed methodologies for a suite of essential in vitro assays, including the determination of physicochemical properties, metabolic stability, cytochrome P450 (CYP) inhibition, plasma protein binding, and intestinal permeability. The causality behind experimental choices, self-validating protocols, and the interpretation of resulting data will be discussed in detail, providing researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough in vitro ADME assessment.
Introduction: The Imperative of Early ADME Profiling
The journey of a new chemical entity (NCE) from discovery to a marketed drug is long and fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic (PK) properties.[3] In vitro ADME studies are pivotal in the early stages of this process, offering a rapid and cost-effective means to evaluate a compound's potential behavior in a biological system.[4][5] By identifying potential liabilities such as poor absorption, rapid metabolism, or significant drug-drug interaction potential early on, medicinal chemists can make informed decisions to optimize molecular structures and select the most promising candidates for further development.[1][6] This guide focuses on establishing a robust in vitro pharmacokinetic profile for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine.
Compound of Interest: 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative. While specific public data on this exact molecule is limited, its structural motifs are common in medicinal chemistry.
Foundational Physicochemical Properties
A molecule's inherent physical and chemical characteristics are fundamental determinants of its pharmacokinetic behavior.[3][7] Therefore, the initial step in our profiling cascade is the experimental determination of key physicochemical parameters.
Solubility
Aqueous solubility is a critical factor for oral absorption. Poorly soluble compounds may exhibit low bioavailability.
-
Kinetic and Thermodynamic Solubility: It is crucial to assess both kinetic and thermodynamic solubility to understand a compound's dissolution behavior under different conditions.
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, significantly influences its absorption, distribution, and potential for toxicity.[8]
-
LogP (Partition Coefficient): This measures the lipophilicity of the neutral form of the molecule.
-
LogD (Distribution Coefficient): This is the measure of lipophilicity at a specific pH, accounting for both ionized and non-ionized forms. Given that many drugs are ionizable, LogD at physiological pH (7.4) is a more relevant parameter.
pKa
The acid dissociation constant (pKa) determines the extent of a compound's ionization at a given pH. This influences its solubility, permeability, and binding to plasma proteins.[9]
Table 1: Predicted and Experimental Physicochemical Properties of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
| Property | Predicted/Experimental Value | Significance |
| Molecular Weight | ~264.12 g/mol | Adherence to Lipinski's Rule of Five |
| LogP | (Predicted) | Influences membrane permeability and potential for toxicity |
| LogD at pH 7.4 | (Experimental) | Key determinant of in vivo behavior |
| pKa | (Experimental) | Governs ionization state and subsequent properties |
| Aqueous Solubility | (Experimental) | Critical for oral absorption |
In Vitro Metabolism
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role in the clearance of many drugs.[10]
Metabolic Stability in Liver Microsomes
This assay provides an initial assessment of a compound's susceptibility to Phase I metabolism.[11]
-
Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. By incubating the test compound with liver microsomes and the necessary cofactor (NADPH), we can measure the rate of its disappearance over time.[10][11]
Experimental Protocol: Metabolic Stability
-
Preparation: Prepare a working solution of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes (0.5 mg/mL), the test compound (1 µM), and phosphate buffer (pH 7.4).[12]
-
Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding a pre-warmed NADPH solution (1 mM).[12] A parallel incubation without NADPH serves as a negative control.[11]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[11]
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of the percent remaining is plotted against time to determine the half-life (t½) and intrinsic clearance (Clint).[11]
Table 2: Example Metabolic Stability Data for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
| Species | t½ (min) | Clint (µL/min/mg protein) | Classification |
| Human | |||
| Rat | |||
| Mouse |
Cytochrome P450 Inhibition
Assessing a compound's potential to inhibit CYP enzymes is critical for predicting drug-drug interactions (DDIs).[14]
-
Rationale: Co-administration of a drug that inhibits a specific CYP isoform can lead to decreased metabolism of another drug cleared by the same enzyme, potentially resulting in toxic plasma concentrations.[15] Regulatory agencies like the FDA and EMA recommend evaluating the inhibitory potential against key CYP isoforms.[16]
Experimental Protocol: CYP Inhibition (IC50 Determination)
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes, a specific CYP isoform probe substrate, and varying concentrations of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine.[15]
-
Initiation: Pre-incubate at 37°C, then initiate the reaction by adding NADPH.
-
Incubation: Incubate for a specific time at 37°C.
-
Quenching: Stop the reaction with a cold organic solvent containing an internal standard.
-
Analysis: Analyze the formation of the probe substrate's metabolite by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation is compared to a vehicle control. The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined by plotting the percent inhibition against the log of the inhibitor concentration.[15]
Table 3: Example CYP Inhibition Data for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
| CYP Isoform | IC50 (µM) | Potential for DDI |
| CYP1A2 | ||
| CYP2C9 | ||
| CYP2C19 | ||
| CYP2D6 | ||
| CYP3A4 |
In Vitro Distribution
Plasma Protein Binding (PPB)
Only the unbound fraction of a drug in plasma is pharmacologically active and available for metabolism and excretion.[17][18]
-
Rationale: High plasma protein binding can limit the free drug concentration at the target site and affect its clearance. Equilibrium dialysis is a widely accepted method for determining the extent of plasma protein binding.[17]
Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)
-
Device Setup: Utilize a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane.[17]
-
Sample Preparation: Add plasma spiked with 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine to one chamber and phosphate-buffered saline (PBS) to the other.[17]
-
Incubation: Incubate the device at 37°C for a sufficient time (e.g., 4 hours) to reach equilibrium.[17][18]
-
Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both chambers by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Table 4: Example Plasma Protein Binding Data
| Species | Fraction Unbound (fu) | % Bound |
| Human | ||
| Rat |
In Vitro Absorption
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict intestinal drug absorption.[19][20]
-
Rationale: When cultured on a semi-permeable membrane, Caco-2 cells differentiate to form a monolayer with tight junctions and express various transporters, mimicking the intestinal epithelial barrier.[19] This assay measures the bidirectional transport of a compound across the cell monolayer.
Experimental Protocol: Caco-2 Permeability
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[21] The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[21][22]
-
Transport Study:
-
Apical to Basolateral (A to B): Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This simulates absorption from the gut into the bloodstream.[19]
-
Basolateral to Apical (B to A): Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side. This helps identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[19]
-
-
Analysis: Quantify the compound concentration in the receiver compartment at various time points using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B to A / Papp A to B) is also determined. An efflux ratio greater than 2 suggests the involvement of active efflux.[19]
Table 5: Example Caco-2 Permeability Data
| Parameter | Value | Classification |
| Papp (A to B) (10⁻⁶ cm/s) | Low / Moderate / High | |
| Papp (B to A) (10⁻⁶ cm/s) | ||
| Efflux Ratio | Substrate of efflux transporters? (Yes/No) |
P-glycoprotein (P-gp) Substrate Assessment
P-glycoprotein is a key efflux transporter that can limit the oral absorption and brain penetration of drugs.[23][24]
-
Rationale: If the Caco-2 assay suggests active efflux, further investigation using a cell line overexpressing P-gp, such as MDR1-MDCK cells, can confirm if the compound is a P-gp substrate.[24] The assay is conducted similarly to the Caco-2 permeability assay, often including a known P-gp inhibitor to confirm the transporter's involvement.[23][24]
Synthesis and Interpretation of the In Vitro Profile
The collective data from these assays provides a comprehensive in vitro pharmacokinetic profile of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine.
-
High metabolic stability in human liver microsomes suggests a potentially longer in vivo half-life.
-
Low to no inhibition of major CYP isoforms indicates a lower risk of clinical drug-drug interactions.
-
Moderate to high plasma protein binding will need to be considered when interpreting in vivo efficacy and clearance.
-
High Caco-2 permeability and a low efflux ratio are indicative of good oral absorption potential.
This integrated understanding allows for a more informed decision on whether to advance 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine to in vivo pharmacokinetic studies.
Conclusion
A thorough in vitro pharmacokinetic profiling is an indispensable component of modern drug discovery.[2] The methodologies outlined in this guide provide a robust framework for evaluating the ADME properties of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine. By systematically assessing its physicochemical characteristics, metabolic fate, distribution properties, and permeability, researchers can gain critical insights to guide the optimization and selection of this promising compound for further development.
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An In-Depth Technical Guide to the Preliminary Toxicity Screening of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
Introduction: De-risking a Novel Pyrimidine Derivative
In the landscape of modern drug discovery, the early identification of potential liabilities in a new chemical entity (NCE) is paramount to a successful and cost-effective development program. This guide provides a comprehensive framework for the preliminary toxicity screening of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine, a novel pyrimidine derivative with therapeutic potential. The pyrimidine core is a well-established scaffold in medicinal chemistry; however, the specific substitution pattern of this compound necessitates a thorough, front-loaded toxicological assessment.
The objective of this preliminary screening is not to provide a definitive safety profile, but rather to "fail fast and fail cheap" by identifying any major toxicological red flags that would preclude further investment in the compound's development.[1][2] By employing a tiered approach of in silico, in vitro cytotoxicity, and in vitro genotoxicity assays, we can build a foundational understanding of the compound's potential risks and guide subsequent, more extensive preclinical safety evaluations.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices, ensuring a scientifically rigorous and logically sound preliminary toxicity assessment.
I. In Silico Toxicity Prediction: The First Line of Inquiry
Before committing to resource-intensive wet lab experiments, a preliminary assessment using computational toxicology models is a prudent first step.[5][6][7] These models leverage vast databases of known chemical structures and their associated toxicological data to predict the potential liabilities of a novel compound based on its structure.
For 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine, we would utilize a suite of Quantitative Structure-Activity Relationship (QSAR) and other machine learning-based models to predict a range of toxicological endpoints.[7][8]
Key Predicted Endpoints:
-
Mutagenicity: Prediction of potential for causing DNA mutations (Ames test outcome prediction).
-
Carcinogenicity: Prediction of tumorigenic potential.
-
Hepatotoxicity: Prediction of potential to cause liver injury.
-
Cardiotoxicity (hERG inhibition): Prediction of potential to block the hERG potassium channel, a key risk factor for cardiac arrhythmias.
-
Phospholipidosis: Prediction of the potential to induce the accumulation of phospholipids in cells.
-
Skin Sensitization: Prediction of the potential to cause allergic contact dermatitis.
Rationale for In Silico First Approach:
The primary advantage of in silico screening is its rapidity and low cost, allowing for the early prioritization or deprioritization of compounds.[5] A positive prediction in any of these areas does not definitively label the compound as toxic, but it does highlight specific areas of concern that should be investigated with priority in subsequent in vitro assays. For instance, a structural alert for mutagenicity would elevate the importance of the Ames test and in vitro micronucleus assay.
Visualization of the In Silico Assessment Workflow:
Caption: Workflow for in silico toxicity prediction of a novel compound.
II. In Vitro Cytotoxicity Assessment: Gauging the Impact on Cellular Health
The next tier of our investigation involves assessing the direct cytotoxic effects of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine on living cells.[2][9][10] These assays provide quantitative data on the concentrations at which the compound causes cell death or inhibits proliferation. It is standard practice to perform these assays on at least two distinct cell lines, preferably one cancerous and one non-cancerous, to identify any potential for selective cytotoxicity. For this guide, we will consider the use of HepG2 (a human liver cancer cell line) and HEK293 (a human embryonic kidney cell line).
A. MTT Assay: A Measure of Metabolic Activity and Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12][14] The amount of formazan produced is proportional to the number of living cells.[13][15]
-
Cell Seeding: Seed HepG2 and HEK293 cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]
-
Compound Treatment: Prepare a series of dilutions of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine in cell culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.
-
MTT Addition: After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[12][14]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 (the concentration of compound that inhibits 50% of cell viability).
B. LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of necrosis.[16] This assay is often used in parallel with the MTT assay to differentiate between cytotoxic and cytostatic effects.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.[17] This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 20-30 minutes), protected from light.[17]
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 490 nm.
-
Data Analysis: Determine the amount of LDH release for each concentration and express it as a percentage of the maximum LDH release control (cells lysed with a detergent). Plot the data to determine the EC50 (the concentration of compound that causes 50% of maximum LDH release).
Data Presentation: Cytotoxicity Screening Results
| Compound | Cell Line | Assay | Incubation Time | IC50 / EC50 (µM) [Hypothetical Data] |
| 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine | HepG2 | MTT | 48 hours | 25.3 |
| 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine | HEK293 | MTT | 48 hours | 78.1 |
| 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine | HepG2 | LDH | 48 hours | > 100 |
| 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine | HEK293 | LDH | 48 hours | > 100 |
Interpretation of Hypothetical Data: The hypothetical data suggests that the compound reduces cell viability (as measured by metabolic activity in the MTT assay) with some selectivity for the HepG2 cancer cell line. The lack of significant LDH release at corresponding concentrations suggests that the primary effect might be cytostatic (inhibition of proliferation) or through an apoptotic mechanism rather than immediate necrotic cell death.
III. In Vitro Genotoxicity Assessment: Screening for DNA Damage
Genotoxicity testing is a critical component of preclinical safety assessment, as compounds that damage DNA can have mutagenic and/or carcinogenic potential.[18] The standard preliminary in vitro genotoxicity battery consists of a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.[3]
A. Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[19][20] The assay utilizes several strains of Salmonella typhimurium that have mutations in the gene required to synthesize the amino acid histidine.[21] These strains cannot grow on a histidine-deficient medium. The test measures the ability of the compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on the histidine-deficient medium.[20] The assay is conducted both with and without the addition of a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[19]
-
Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).[21]
-
Metabolic Activation: Prepare the S9 mix if required for the experiment.
-
Exposure: In a test tube, mix the tester strain, the test compound at various concentrations, and either the S9 mix or a buffer.[19]
-
Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate (histidine-deficient).[19]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[21][22]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the spontaneous reversion rate (negative control).
B. In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect compounds that cause chromosomal damage (clastogens) or interfere with the mitotic apparatus (aneugens).[1][23] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[24][25] The assay is typically performed in mammalian cells (e.g., CHO-K1 cells or human peripheral blood lymphocytes).
-
Cell Culture and Treatment: Culture the chosen mammalian cells and treat them with a range of concentrations of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.[24]
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.[23] This ensures that only cells that have undergone one cell division are scored.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., DAPI or Giemsa).[24][26]
-
Microscopic Analysis: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[23]
-
Data Analysis: A compound is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[24]
Visualization of the Overall Screening Workflow:
Caption: A tiered approach to preliminary toxicity screening.
IV. Conclusion and Next Steps
This in-depth technical guide outlines a robust and scientifically sound workflow for the preliminary toxicity screening of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine. By integrating in silico prediction with a well-chosen battery of in vitro cytotoxicity and genotoxicity assays, we can efficiently and cost-effectively generate the initial safety data required for informed decision-making in the drug discovery process.
A negative or clean profile in these preliminary assays would provide a strong rationale for advancing the compound to more comprehensive preclinical toxicology studies, including in vivo safety pharmacology, repeated-dose toxicity studies in two species, and a full battery of regulatory genotoxicity assays.[3][4] Conversely, the early identification of significant cytotoxic or genotoxic liabilities would enable the project team to either terminate the development of this specific compound or to guide the synthesis of analogues with an improved safety profile. This structured, evidence-based approach is fundamental to navigating the complexities of modern drug development and ultimately, to the successful delivery of safe and effective new medicines.
References
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. clyte. Available from: [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. Available from: [https://www.opsdiagnostics.com/notes/ran/LDH Assay Protocol.pdf]([Link] Assay Protocol.pdf)
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. Available from: [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. Available from: [Link]
-
In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Available from: [Link]
-
Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available from: [Link]
-
The Ames Test. (Source not further specified). Available from: [Link]
-
In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Xenometrix. Available from: [Link]
-
In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex - Evotec. Available from: [Link]
-
Update on in vitro cytotoxicity assays for drug development. PubMed. Available from: [Link]
-
Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available from: [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. The Biology Notes. Available from: [Link]
-
Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Available from: [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Available from: [Link]
-
Other Genetic Toxicology Assays. Inotiv. Available from: [Link]
-
Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. vivo Science GmbH. Available from: [Link]
-
In Vitro Genotoxicity Study. Creative Biolabs. Available from: [Link]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (Source not further specified). Available from: [https://www.bioo-scientific.com/Portals/0/Manuals/MaxDiscovery Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.pdf]([Link] Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.pdf)
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The Ames Test. (Source not further specified). Available from: [Link]
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In Vitro Gene-Tox Services. Eurofins Discovery. Available from: [Link]
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Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview. JoVE. Available from: [Link]
-
LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega. Available from: [Link]
-
MolToxPred: small molecule toxicity prediction using machine learning approach. PubMed. Available from: [Link]
-
ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers. Available from: [Link]
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COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) NOTE FOR GUIDANCE ON PRECLINICAL PHARMACOLOGICAL AND TOXICOLOGICAL TESTING OF VACCINES. (Source not further specified). Available from: [Link]
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Preliminary safety evaluation of novel small molecule inhibitors of caspase-3. JOCPR. Available from: [Link]
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Review of Software Tools for Toxicity Prediction. JRC Publications Repository. Available from: [Link]
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IN-SILICO TOXICITY PREDICTION TOOLS: A REVIEW OF TECHNIQUES AND APPLICATIONS. GSC Biological and Pharmaceutical Sciences. Available from: [Link]
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In Silico Toxicity Prediction. PozeSCAF. Available from: [Link]
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PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available from: [Link]
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ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. EMA - European Union. Available from: [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available from: [Link]
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Discovery of Novel Small-Molecule Compounds with Selective Cytotoxicity for Burkitt's Lymphoma Cells Using 3D Ligand-Based Virtual Screening. MDPI. Available from: [Link]
-
Discovery and preclinical evaluation of a novel class of small-molecule compounds in hormone-dependent and -independent cancer cell lines. AACR Journals. Available from: [Link]
-
GHS Classification Search. ChemRadar. Available from: [Link]
-
4-Aminodiphenyl - Hazardous Substance Fact Sheet. (Source not further specified). Available from: [Link]
-
SAFETY DATA SHEET AMINE 6 2,4-D HERBICIDE. Greenbook.net. Available from: [Link]
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- 8. Frontiers | ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches [frontiersin.org]
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- 25. In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex | Evotec [evotec.com]
- 26. xenometrix.ch [xenometrix.ch]
Application Note: Synthesis and Characterization of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Methodological Rationale.
Introduction and Strategic Rationale
The compound 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine (CAS: 1247659-44-4) is a highly valuable heterocyclic building block utilized in modern drug discovery [3]. Structurally, it features a highly functionalized pyrimidine core that serves as a critical hinge-binding motif in various kinase inhibitors. Notably, derivatives of this scaffold have been extensively investigated as inhibitors of the inducible form of 6-phosphofructose-2-kinase (PFKFB3), a key metabolic enzyme targeted in oncology research [5].
Retrosynthetic Analysis & Route Selection
Traditionally, 4-aminopyrimidines are synthesized via a multi-step sequence involving the condensation of an amidine with a β -keto ester to form a pyrimidin-4-one, followed by chlorination (using hazardous reagents like POCl 3 ) and subsequent amination.
To optimize for atom economy, safety, and scalability , this protocol utilizes a direct cyclocondensation route. By reacting acetamidine hydrochloride directly with a β -ketonitrile (3-(3-bromophenyl)-3-oxopropanenitrile), the 4-amino group is installed in a single concerted step. This eliminates the need for halogenating agents and high-pressure ammonia reactors, representing a self-validating system of efficient synthetic design.
Workflow diagram illustrating the cyclocondensation route for the target pyrimidine.
Materials and Reagents
The success of this cyclocondensation relies heavily on precise stoichiometry and anhydrous conditions to prevent the hydrolysis of the β -ketonitrile intermediate.
Table 1: Stoichiometric Requirements and Reagent Specifications
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role & Causality |
| 3-(3-Bromophenyl)-3-oxopropanenitrile | 224.06 | 1.00 | 2.24 g | Primary electrophile. |
| Acetamidine Hydrochloride | 94.54 | 1.50 | 1.42 g | Dinucleophile. Excess ensures complete conversion of the ketonitrile. |
| Sodium Ethoxide (NaOEt) | 68.05 | 1.60 | 1.09 g | Base. Deprotonates acetamidine HCl and catalyzes the initial condensation. |
| Ethanol (Absolute) | 46.07 | N/A | 25.0 mL | Protic solvent. Facilitates solubility of intermediates during reflux. |
| Deionized Water | 18.02 | N/A | 50.0 mL | Anti-solvent for precipitation during workup. |
Step-by-Step Synthesis Protocol
Note: This procedure should be conducted in a well-ventilated fume hood. Standard laboratory PPE (lab coat, safety goggles, nitrile gloves) is required.
Phase 1: In-Situ Freebasing of the Amidine
-
Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (N 2 or Argon) inlet.
-
Solvation: Add 25.0 mL of absolute ethanol to the flask.
-
Base Addition: Carefully add 1.09 g (16.0 mmol) of Sodium Ethoxide to the stirring ethanol. Mechanistic Insight: NaOEt is chosen over weaker bases (like K 2 CO 3 ) to ensure rapid and quantitative generation of the free acetamidine base, which is crucial for initiating the nucleophilic attack.
-
Amidine Generation: Add 1.42 g (15.0 mmol) of Acetamidine Hydrochloride to the mixture. Stir at room temperature for 30 minutes. A fine white precipitate of sodium chloride (NaCl) will form.
Phase 2: Cyclocondensation
-
Electrophile Addition: To the stirring suspension, add 2.24 g (10.0 mmol) of 3-(3-bromophenyl)-3-oxopropanenitrile in one portion.
-
Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 78–80 °C internal temperature) using an oil bath or heating mantle.
-
Reaction Monitoring: Maintain reflux for 12–16 hours. Causality: The extended reflux is required to drive the intramolecular cyclization (dehydration step) following the initial intermolecular addition. Monitor the disappearance of the starting ketonitrile via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS.
Phase 3: Workup and Isolation
-
Cooling: Once the reaction is deemed complete, remove the heat source and allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the reaction mixture into 50.0 mL of ice-cold deionized water while stirring vigorously. The target compound, being highly lipophilic and insoluble in water, will precipitate as an off-white to pale yellow solid.
-
Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water (2 x 15 mL) to remove residual salts, and cold ethanol (5 mL) to remove trace organic impurities.
-
Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the crude product.
-
Optional Recrystallization: If ultra-high purity (>98%) is required for downstream biological assays [5], recrystallize the crude material from a mixture of ethanol and water.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, the following analytical parameters should be verified against the expected theoretical values.
Table 2: Expected Analytical Data for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
| Analytical Method | Expected Result / Signal | Structural Assignment |
| LC-MS (ESI+) | m/z 264.0 and 266.0 [M+H] + | Confirms molecular weight (C 11 H 10 BrN 3 ) and the characteristic 1:1 isotopic ratio of the Bromine atom. |
| 1 H NMR (400 MHz, DMSO- d6 ) | δ ~8.15 (t, J = 1.8 Hz, 1H) | Aromatic proton on the bromophenyl ring (C2' position). |
| δ ~7.95 (dt, J = 7.8, 1.5 Hz, 1H) | Aromatic proton on the bromophenyl ring (C6' position). | |
| δ ~7.65 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H) | Aromatic proton on the bromophenyl ring (C4' position). | |
| δ ~7.45 (t, J = 7.9 Hz, 1H) | Aromatic proton on the bromophenyl ring (C5' position). | |
| δ ~6.85 (s, 1H) | Isolated pyrimidine proton (C5 position). | |
| δ ~6.75 (br s, 2H) | Primary amine protons (-NH 2 ). Exchanges with D 2 O. | |
| δ ~2.35 (s, 3H) | Methyl protons at the C2 position of the pyrimidine ring. |
References
- Google Patents. "WO2012149528A1 - Inhibitors of inducible form of 6-phosphofructose-2-kinase." Patent Literature.
Application Note: Solubility Dynamics and Assay Protocols for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
Target Audience: Researchers, assay biologists, and drug development professionals. Document Type: Technical Protocol & Application Guide.
Introduction & Chemical Profile
6-(3-Bromophenyl)-2-methylpyrimidin-4-amine is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. The molecule features a classic pyrimidine-4-amine hinge-binding motif, flanked by a hydrophobic 2-methyl group and a bulky, lipophilic 3-bromophenyl moiety at the 6-position.
Understanding its solubility profile is critical for generating reproducible in vitro biochemical and cell-based assay data. Poor solubility can lead to false negatives in high-throughput screening (HTS) via compound aggregation, or false positives via non-specific light scattering and protein precipitation.
Structural Causality: The "Why" Behind the Solubility
The solubility behavior of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine is strictly dictated by its acid-base chemistry and lipophilicity.
-
Aqueous Solubility (pH-Dependent): 4-Aminopyrimidines generally exhibit a basic pKa in the range of 5.5 to 6.0[1]. The protonation occurs at the ring nitrogen (N1 or N3), not the exocyclic amine, forming a resonance-stabilized vinylogous guanidine system[1]. At a physiological pH of 7.4, the molecule exists almost exclusively in its neutral, un-ionized state[2]. Combined with the highly hydrophobic 3-bromophenyl group, this neutrality drastically reduces aqueous solubility, driving the molecule to aggregate via hydrophobic interactions and halogen bonding.
-
DMSO Solubility: In pure Dimethyl Sulfoxide (DMSO), the compound exhibits excellent solubility. DMSO is a polar aprotic solvent that effectively solvates the hydrophobic bromophenyl ring while acting as a strong hydrogen-bond acceptor for the exocyclic 4-amine protons.
Quantitative Solubility Data
The following table summarizes the operational solubility limits based on the physicochemical properties of the pyrimidine-4-amine core and its substituents.
| Solvent / Buffer System | pH | Dominant Ionization State | Estimated Solubility Limit | Recommended Max Stock |
| 100% Anhydrous DMSO | N/A | Neutral | > 50 mM | 10 mM |
| 0.1 M HCl | 1.0 | Protonated (Cationic) | > 5 mM | N/A |
| PBS Buffer | 7.4 | Neutral | < 50 µM | N/A (Dilute from DMSO) |
| Assay Buffer (1% DMSO) | 7.4 | Neutral | ~ 10 - 50 µM | N/A |
Note: Precipitation in aqueous buffers often occurs as a "solvent crash" when DMSO stocks are diluted below the critical aggregation concentration.
Experimental Workflows & Protocols
Protocol A: Preparation of a 10 mM Master Stock in DMSO
To ensure self-validating precision, gravimetric measurement must be paired with volumetric solvent addition.
Materials:
-
6-(3-Bromophenyl)-2-methylpyrimidin-4-amine powder (Molecular Weight ≈ 264.12 g/mol )
-
Anhydrous DMSO (Cell culture grade, >99.9% purity)
-
Amber glass vials (to prevent potential photolytic degradation of the C-Br bond)
Step-by-Step Procedure:
-
Gravimetric Weighing: Weigh precisely 2.64 mg of the compound into an amber glass vial using a calibrated microbalance.
-
Volumetric Addition: Add exactly 1.00 mL of anhydrous DMSO to the vial using a positive-displacement pipette.
-
Dissolution: Vortex the solution vigorously for 30 seconds.
-
Sonication: Place the vial in a room-temperature ultrasonic bath for 2–5 minutes. Causality insight: Sonication provides the activation energy required to disrupt the crystalline lattice of the solid, accelerating solvation by DMSO.
-
Quality Control: Inspect visually against a dark background to ensure complete dissolution. The solution must be completely transparent with no refractive particulates.
-
Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce irreversible nucleation and precipitation.
Protocol B: Kinetic Aqueous Solubility Assessment (Nephelometry)
To determine the exact precipitation threshold in your specific assay buffer, use a kinetic solubility assay via nephelometry (light scattering).
Step-by-Step Procedure:
-
Serial Dilution: Prepare a 10-point, 2-fold serial dilution of the 10 mM DMSO stock in 100% DMSO.
-
Buffer Transfer: Dispense 196 µL of the target aqueous buffer (e.g., PBS pH 7.4) into a 96-well clear-bottom microplate.
-
Compound Spiking: Transfer 4 µL of each DMSO intermediate into the buffer (yielding a final DMSO concentration of 2.0%).
-
Incubation: Seal the plate and incubate at 37°C for 2 hours on a plate shaker (300 rpm) to allow thermodynamic equilibration.
-
Measurement: Read the plate using a nephelometer. An abrupt increase in scattered light indicates the formation of insoluble aggregates (the solubility limit).
Workflow Visualization
Kinetic solubility assay workflow highlighting DMSO serial dilution and aqueous buffer transfer.
Troubleshooting & Best Practices
-
Order of Addition (Critical): Always add the DMSO stock to the aqueous buffer with rapid mixing. Adding buffer to the DMSO stock creates localized regions of high aqueous concentration, triggering immediate, irreversible precipitation.
-
Adsorption to Plasticware: Due to its lipophilicity, the neutral compound may adsorb to standard polystyrene microplates. If assay signals are unexpectedly low, consider using low-binding polypropylene plates or adding a carrier protein (e.g., 0.1% BSA or 0.01% Tween-20) to the buffer to maintain the compound in solution.
References
- Title: SECTION C - RSC Publishing (Syntheses and Ionisation Constants of Aminopyrimidines)
- Title: Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Source: Science Alert URL
Sources
Application Notes and Protocols for In Vitro Characterization of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Its inherent ability to engage with a diverse range of biological targets, particularly protein kinases, has cemented its importance in drug discovery, especially in oncology. This application note provides a comprehensive guide for the in vitro characterization of a novel pyrimidine derivative, 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine. While the specific biological activities of this compound are still under investigation, its structural alerts, coupled with findings from related pyrimidine analogs, suggest a strong potential for antiproliferative and kinase inhibitory effects. For instance, similar pyrimidine scaffolds have demonstrated activity against cancer cell lines such as human colorectal carcinoma (HCT116) and have been predicted to target cyclin-dependent kinase 8 (CDK-8).[1] Furthermore, other substituted pyrimidines have been identified as potent inhibitors of various kinases, including adenosine kinase.[2]
This guide is designed for researchers, scientists, and drug development professionals, offering a structured, multi-faceted approach to elucidate the compound's biological profile. We will progress logically from a broad assessment of its impact on cancer cell viability to a more focused investigation into its potential as a kinase inhibitor and its effect on a key intracellular signaling pathway. The protocols provided herein are established, robust, and designed to yield reproducible and insightful data, forming a solid foundation for further preclinical development.
Part 1: Initial Assessment of Biological Activity - Cell Viability and Proliferation
The first critical step in characterizing a potential anticancer agent is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely adopted, reliable, and straightforward colorimetric method for this purpose.[3][4] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[3][4] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial reductases in living cells.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for determining the IC50 value of the compound using the MTT assay.
Protocol 1: MTT Cell Proliferation Assay
Materials:
-
6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
-
Dimethyl sulfoxide (DMSO)
-
HCT116 human colorectal carcinoma cell line
-
DMEM or McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine in sterile DMSO. Further dilute this stock solution in culture medium to achieve the desired final concentrations for treating the cells.
-
Cell Seeding: Harvest HCT116 cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5] Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO-treated cells) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
| Parameter | Description |
| Cell Line | HCT116 (human colorectal carcinoma) |
| Seeding Density | 5,000-10,000 cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM (example range) |
| Incubation Time | 48-72 hours |
| MTT Incubation | 2-4 hours |
| Readout | Absorbance at 570 nm |
Part 2: Mechanistic Investigation - In Vitro Kinase Inhibition Assay
Given that many pyrimidine derivatives exert their anticancer effects through kinase inhibition, a direct in vitro kinase assay is a crucial next step.[5] This biochemical assay will determine if 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine can directly inhibit the activity of a specific kinase. Based on the molecular docking studies of similar compounds, CDK-8 is a plausible target.[1] However, a broader kinase panel screening would be ideal for initial target identification. For this application note, we will outline a general protocol for an in vitro kinase assay that can be adapted to specific kinases.
Experimental Workflow: In Vitro Kinase Assay
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Protocol 2: In Vitro Kinase Assay (General Protocol)
Materials:
-
6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
-
Recombinant human kinase (e.g., CDK-8/CycC)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-32P]ATP)
-
384-well or 96-well plates
-
Plate reader or scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the appropriate kinase reaction buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase and the test compound at various concentrations. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. The method will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for LanthaScreen™, or autoradiography for radiolabeled assays).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value from the dose-response curve.
| Parameter | Description |
| Kinase | Recombinant human kinase (e.g., CDK-8/CycC) |
| Substrate | Kinase-specific peptide or protein |
| ATP Concentration | Typically at or near the Km for the specific kinase |
| Compound Concentrations | Variable, to generate a dose-response curve |
| Detection Method | Luminescence, fluorescence, or radioactivity |
| Readout | Signal corresponding to kinase activity |
Part 3: Cellular Mechanism of Action - Western Blot Analysis of a Signaling Pathway
To confirm that the observed antiproliferative effects are a consequence of the inhibition of a specific kinase in a cellular context, it is essential to analyze the downstream signaling pathway. Western blotting is a powerful technique to detect changes in the phosphorylation status of key signaling proteins.[6][7] For example, if 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine inhibits a kinase in the MAPK/ERK pathway, a decrease in the phosphorylation of ERK1/2 would be expected.[6]
Experimental Workflow: Western Blot Analysis
Caption: Workflow for analyzing protein phosphorylation by Western blot.
Protocol 3: Western Blot Analysis of Protein Phosphorylation
Materials:
-
HCT116 cells
-
6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat HCT116 cells with the test compound at concentrations around its IC50 value for a specified time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels and a loading control, the membrane can be stripped and re-probed with antibodies against the total form of the protein of interest (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-GAPDH).[6]
-
Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein and the loading control.
Conclusion and Future Directions
This application note provides a foundational set of in vitro assays to begin the characterization of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine. By systematically evaluating its effects on cell proliferation, its potential for direct kinase inhibition, and its impact on a relevant cellular signaling pathway, researchers can build a comprehensive understanding of its biological activity. Positive results from these assays would warrant further investigation, including broader kinase profiling, evaluation in other cancer cell lines, and progression to more complex cell-based assays and eventually, in vivo studies.
References
-
National Center for Biotechnology Information. (2022). In vitro NLK Kinase Assay. PubMed Central. Retrieved from [Link]
-
Yu, H., Kamber, R. A., & Denic, V. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]
-
Trevigen. (n.d.). TACS® MTT Cell Proliferation Assay. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Starr, T. K. (2016). Proliferation MTT/MTS assay. StarrLab. Retrieved from [Link]
-
Asada, S. (n.d.). In vitro kinase assay. Retrieved from [Link]
-
Martens, S. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
Anonymous. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]
-
Bio-protocol. (2016). Western-blot for detection of signal pathway molecular. Retrieved from [Link]
-
Partridge, N. C. (2014). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Methods in Molecular Biology. Retrieved from [Link]
-
Wang, Y. (2017). Western Blot analysis. protocols.io. Retrieved from [Link]
-
Kumar, V., et al. (2018). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Current Drug Discovery Technologies. Retrieved from [Link]
-
Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
Application Notes and Protocols: Investigating 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine Derivatives in Cell Culture
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to a vast array of therapeutic agents and natural compounds.[1] Pyrimidine analogues have historically been a cornerstone of cancer chemotherapy, often functioning as antimetabolites that disrupt nucleic acid synthesis in rapidly proliferating cancer cells.[2] More recently, the structural versatility of the pyrimidine ring has been exploited to develop potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes.[3] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary focus for targeted drug development.[3]
This guide focuses on derivatives of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine, a chemical structure poised for investigation as a potential therapeutic agent. The core pyrimidine ring, substituted with a 2-methyl group and a 4-amino group, provides a key framework for interaction with biological targets. The 6-(3-Bromophenyl) substituent introduces significant hydrophobicity and steric bulk, which can critically influence molecular recognition and binding affinity to target proteins.[4] The bromine atom, in particular, can serve as a key interaction point or as a handle for further chemical modification.[4]
These application notes provide a suite of robust, field-proven protocols for characterizing the biological activity of this class of compounds in cell culture. The methodologies described herein are designed to be self-validating systems, enabling researchers to assess cytotoxicity, probe the mechanism of cell death, and investigate effects on key signaling pathways.
Postulated Mechanism of Action: Kinase Inhibition
Many pyrimidine derivatives exert their biological effects by acting as ATP-competitive inhibitors of protein kinases.[3] They are designed to fit into the ATP-binding pocket of a target kinase, preventing the phosphorylation of substrate proteins and thereby interrupting the downstream signaling cascade. This disruption can halt cell proliferation, trigger programmed cell death (apoptosis), and inhibit processes like cell migration and angiogenesis.[3] While the specific targets for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine derivatives must be determined empirically, a common mechanism involves the inhibition of kinases that drive cell cycle progression, such as Cyclin-Dependent Kinases (CDKs), or those involved in survival signaling, like Polo-like kinases (PLKs).[5][6]
Below is a conceptual diagram illustrating a generic kinase signaling pathway and the putative inhibitory action of a pyrimidine derivative.
Caption: Putative mechanism of a pyrimidine derivative inhibiting a kinase signaling cascade.
Core Application Protocols
Cell Viability and Cytotoxicity (MTT Assay)
Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing a compound's effect on cell proliferation and metabolic activity.[2] It is the primary screen for determining the half-maximal inhibitory concentration (IC₅₀), a critical measure of a compound's potency. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.
Protocol:
-
Materials:
-
Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer).[1]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
96-well cell culture plates.
-
Test derivative(s) dissolved in DMSO to create a high-concentration stock (e.g., 10-100 mM).
-
MTT solution (5 mg/mL in sterile PBS).[2]
-
Formazan solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl).[3]
-
Microplate reader (absorbance at 570 nm).
-
-
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[2][3] Causality Note: This density ensures cells are in a logarithmic growth phase during treatment and do not become over-confluent.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the test derivative in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Remove the old medium and add 100 µL of the medium containing the compound dilutions. Include "vehicle-only" wells (medium with DMSO) as a negative control and "no-cell" wells as a blank.[2][3]
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, depending on the cell line's doubling time.[2][3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[2] Causality Note: During this time, mitochondrial reductases in living cells convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[2] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.[3]
-
Illustrative Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) after 72h | Selectivity Index (SI)* |
| Derivative A | MCF-7 | 5.2 ± 0.4 | 12.5 |
| Derivative A | A549 | 8.9 ± 0.7 | 7.3 |
| Derivative A | MCF-10A | 65.1 ± 5.2 | - |
| Doxorubicin | MCF-7 | 0.8 ± 0.1 | 4.5 |
*Selectivity Index (SI) = IC₅₀ in normal cells (e.g., MCF-10A) / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Apoptosis Induction (Annexin V-FITC / Propidium Iodide Staining)
Application Note: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis, flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by viable cells but can enter late apoptotic and necrotic cells with compromised membranes.
Caption: Experimental workflow for the Annexin V / PI apoptosis assay.
Protocol:
-
Materials:
-
6-well plates.
-
Test derivative(s) and vehicle control (DMSO).
-
Annexin V-FITC / PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and binding buffer).
-
Cold PBS (phosphate-buffered saline).
-
Flow cytometer.
-
-
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the test derivative at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle-only control.
-
Cell Harvesting: After treatment, carefully collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the collected medium.[2] Causality Note: It is critical to collect both adherent and floating cells to avoid underestimating the apoptotic population.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Dilution: After incubation, add 400 µL of binding buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.[2]
-
-
Data Analysis:
-
The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with damaged membranes).
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound compared to the control.[2]
-
Confirmatory Biochemical Analysis (Western Blot)
Application Note: Western blotting allows for the detection of specific proteins to confirm the molecular events of apoptosis or to probe the inhibition of a target signaling pathway. For apoptosis, key markers include the cleavage of Poly (ADP-ribose) polymerase (PARP) and changes in the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Protocol:
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin as a loading control).[2]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
-
Step-by-Step Methodology:
-
Protein Extraction: Treat cells as in the apoptosis assay. Lyse the cells and quantify protein concentration.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[2]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities relative to the loading control (β-actin) to determine changes in protein levels or cleavage (e.g., appearance of cleaved PARP).
-
References
- Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues. Benchchem.
- Application Notes and Protocols for Pyrimidine Deriv
- Buy 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine (EVT-7994184). EvitaChem.
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. PMC.
- Cytotoxic effects of the synthesized compounds (6a-6n) on three cancer...
- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.
- 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. PMC.
- Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation.
- Cas 792942-45-1,4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE. lookchem.
- 2-(3-Bromophenyl)
Sources
- 1. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. evitachem.com [evitachem.com]
- 5. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
crystallization methods for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
An Application Guide to the Crystallization of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
Abstract
This document provides a comprehensive guide with detailed protocols for the crystallization of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine, a key intermediate in pharmaceutical research and development. The protocols are designed for researchers, scientists, and drug development professionals aiming to obtain high-quality crystalline material suitable for purification, single-crystal X-ray diffraction (SCXRD), and subsequent downstream applications. This guide emphasizes the scientific principles behind experimental choices, offering robust, self-validating methodologies and troubleshooting advice based on established crystallization theory and practice for small organic molecules.
Introduction: The Critical Role of Crystallization
6-(3-Bromophenyl)-2-methylpyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.[1][2] The production of this compound in a highly pure, solid, and crystalline form is paramount for several reasons:
-
Purification: Crystallization is an exceptionally powerful technique for purifying chemical compounds, as the ordered arrangement of molecules into a crystal lattice tends to exclude impurities.[3]
-
Structural Elucidation: High-quality single crystals are the gold standard for analysis by Single Crystal X-ray Diffraction (SCXRD), a technique that provides definitive, atomic-level information on the three-dimensional structure of a molecule, including its absolute stereochemistry.[4][5]
-
Physicochemical Properties: The crystalline form of a substance dictates critical properties such as stability, solubility, and bioavailability, which are essential parameters in drug development.
This guide moves beyond simple procedural lists to explain the causality behind each step, empowering the researcher to adapt and troubleshoot these methods effectively. The process of crystallization involves two main stages: nucleation, the initial formation of a tiny crystalline entity, and subsequent growth, where more molecules deposit onto the surface of the nucleus in an ordered fashion.[6] Our protocols are designed to control these stages to yield large, well-defined single crystals.
Pre-Crystallization Essentials: Purity and Solubility
The Imperative of Purity
Successful crystallization is fundamentally dependent on the purity of the starting material. Impurities can act as inhibitors to crystal growth or become incorporated into the lattice, leading to defects and poor-quality crystals.[7]
Senior Application Scientist Note: Before attempting any crystallization protocol, it is strongly recommended that the purity of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine be assessed at >95% by methods such as HPLC or NMR. If significant impurities are present, purification by column chromatography is a necessary prerequisite. For polar pyrimidine derivatives, common chromatographic systems include hexane/ethyl acetate and dichloromethane/methanol.[8]
Systematic Solubility Screening
The selection of an appropriate solvent system is the most critical experimental variable in crystallization. The ideal solvent will exhibit high solubility for the compound at an elevated temperature and low solubility at room or sub-ambient temperatures.[9] Given the lack of specific solubility data for the title compound, a preliminary solubility screen is the mandatory first step.
Protocol 2.2.1: Small-Scale Solubility Screening
-
Preparation: Arrange a series of small, labeled vials (e.g., 1-2 mL).
-
Sample Dispensing: Place a small, consistent amount of the compound (approx. 5-10 mg) into each vial.
-
Solvent Addition: Add a starting volume of a candidate solvent (e.g., 0.1 mL) to each vial at room temperature.
-
Observation (Room Temp): Vigorously agitate (vortex) each vial and observe.
-
If the compound dissolves completely, the solvent is likely too good for single-solvent recrystallization at room temperature but may be a candidate for a solvent/anti-solvent system.
-
If the compound is partially soluble, it is a good candidate for cooling crystallization.
-
If the compound is insoluble, it may be a candidate anti-solvent.
-
-
Heating: For vials where the compound did not fully dissolve, heat the vial gently (e.g., in a 50-60 °C water bath) and observe solubility. If it dissolves completely upon heating, it is an excellent candidate for slow-cooling crystallization.
-
Documentation: Record all observations meticulously in a laboratory notebook.
Table 1: Candidate Solvents for Initial Screening
The choice of solvents should span a range of polarities and chemical functionalities. Based on the structure (aromatic amine, pyrimidine ring), the following solvents are recommended starting points.
| Solvent | Boiling Point (°C) | Polarity Index | Potential Role & Rationale |
| Methanol | 65 | 5.1 | Polar protic; often good for compounds with H-bond donors/acceptors.[9] |
| Ethanol | 78 | 4.3 | Common solvent for pyrimidine derivatives.[7] |
| Isopropanol | 82 | 3.9 | Less volatile than ethanol, may promote slower growth. |
| Acetonitrile | 82 | 5.8 | Polar aprotic; can be effective for aromatic compounds.[10] |
| Ethyl Acetate | 77 | 4.4 | Excellent solvent for many organic complexes.[11] |
| Acetone | 56 | 5.1 | Good solvent, but its high volatility can lead to rapid crystallization.[9][11] |
| Dichloromethane (DCM) | 40 | 3.1 | A common solvent, but very volatile; better for layering or diffusion methods.[11] |
| Toluene | 111 | 2.4 | Good for aromatic compounds due to potential for π-π interactions.[11] |
| Tetrahydrofuran (THF) | 66 | 4.0 | A versatile ether solvent. |
| Hexane / Heptane | 69 / 98 | 0.1 | Non-polar; likely to be anti-solvents.[7] |
| Water | 100 | 10.2 | The compound is likely insoluble; a potential anti-solvent in a mixture.[2] |
Crystallization Methodologies and Protocols
The overall strategy involves using the results from the solubility screen to select the most promising crystallization method.
Method 1: Slow Evaporation
This is often the simplest method and works well when a compound is soluble in a relatively volatile solvent at room temperature.[6]
Protocol 3.1.1: Slow Evaporation
-
Dissolution: Dissolve 10-20 mg of the compound in a suitable solvent (e.g., one that showed good solubility at room temperature, like ethyl acetate or DCM) in a small vial (e.g., 4 mL). Use the minimum amount of solvent required to fully dissolve the compound.
-
Filtration (Optional but Recommended): Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, new vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Setup: Cover the vial with a cap, but do not seal it tightly. Instead, puncture the cap with a needle once or twice. This slows the rate of evaporation.
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) and leave it undisturbed for several days to weeks.
-
Monitoring: Periodically check for crystal growth without disturbing the vial.
Senior Application Scientist Note: The rate of evaporation is key. Faster evaporation leads to smaller crystals or powder. To slow it down further, reduce the number/size of the holes in the cap or place the vial in a cooler environment. Avoid highly volatile solvents like DCM or acetone for this method unless you can significantly slow the evaporation, as they tend to yield poor-quality crystals.[11]
Method 2: Slow Cooling Recrystallization
This classic method is ideal when a solvent was identified that dissolves the compound at a high temperature but not at a low temperature.
Protocol 3.2.1: Slow Cooling
-
Dissolution: In a small flask or vial, add 20-50 mg of the compound. Add a good solvent (e.g., ethanol, isopropanol, acetonitrile) dropwise while heating (e.g., to 60-70 °C) and stirring until the compound is just fully dissolved. Avoid adding excess solvent.
-
Hot Filtration (Optional): If any insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Slow Cooling: Cover the flask/vial and allow it to cool slowly to room temperature. To ensure slow cooling, the vessel can be placed inside a larger beaker filled with hot water (acting as an insulating jacket) or a Dewar flask.
-
Further Cooling: Once at room temperature, if crystal growth is substantial, the vessel can be moved to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.
-
Harvesting: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and air dry.
Method 3: Solvent / Anti-Solvent Techniques
These methods are powerful when a single ideal solvent cannot be found. They rely on creating supersaturation by slowly introducing a "poor" solvent (anti-solvent) into a solution of the compound in a "good" solvent.
Protocol 3.3.1: Vapor Diffusion This technique is excellent for producing high-quality crystals from milligram quantities of material.[6][8] It involves the slow diffusion of an anti-solvent vapor into the compound solution.
-
Solution Preparation: Dissolve 5-10 mg of the compound in a minimal amount of a "good," relatively volatile solvent (e.g., DCM, THF, methanol) in a small, open vial (e.g., 2 mL).
-
Chamber Setup: Place this small vial inside a larger, sealable jar or beaker (e.g., 20 mL).
-
Anti-Solvent Addition: Add a larger volume (e.g., 2-3 mL) of a miscible, more volatile anti-solvent (e.g., hexane, pentane, diethyl ether) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Sealing and Incubation: Seal the outer jar tightly and leave it in a vibration-free location at a constant temperature.
-
Mechanism: The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, reducing the compound's solubility and inducing slow crystal growth.
Troubleshooting Common Crystallization Issues
Even with careful planning, crystallization can be challenging. "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem with polar compounds.[8]
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not sufficiently supersaturated. - Compound is too soluble in the chosen solvent.[7] - Nucleation is inhibited. | - Concentrate the solution by slowly evaporating some solvent. - Cool the solution to a lower temperature. - Try a different solvent or a solvent/anti-solvent mixture. - Scratch the inside of the vial with a glass rod to create nucleation sites. - Add a seed crystal from a previous successful batch. |
| "Oiling Out" | - Supersaturation is too high. - Cooling is too rapid. - The temperature of the solution is above the compound's melting point.[8] | - Re-heat the solution to re-dissolve the oil, then add a small amount more solvent to reduce the concentration.[8] - Allow the solution to cool much more slowly. - Use a solvent with a lower boiling point. |
| Formation of Powder or Microcrystals | - Nucleation is too fast and widespread. - Evaporation or cooling is too rapid. | - Reduce the rate of supersaturation (slower cooling, slower evaporation, or slower addition of anti-solvent). - Use a slightly more "good" solvent to keep the compound in solution longer.[7] |
| Crystals are Clustered or Twinned | - High concentration leads to multiple nucleation events. | - Use a more dilute solution. - Ensure the crystallization vessel is perfectly clean. |
Conclusion
The crystallization of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine is a critical step for its purification and structural characterization. Success relies on a systematic and logical approach, beginning with ensuring high purity of the starting material and conducting a thorough solubility screen. By carefully selecting a method—be it slow evaporation, slow cooling, or a solvent/anti-solvent system like vapor diffusion—and controlling the rate at which supersaturation is achieved, researchers can reliably obtain high-quality crystals. The protocols and troubleshooting guide provided herein serve as a robust framework for navigating the challenges of crystallization and achieving desired material quality for advanced research and development applications.
References
-
SPT Labtech. Chemical crystallization.
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1823-1845.
-
Crystallization of Small Molecules (Course Notes).
-
BenchChem (2025). Technical Support Center: Crystallization of Pyrimidine Compounds.
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1433–1440.
-
BenchChem (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
-
Quora (2018). How to choose a solvent for crystallization of an organic compound.
-
Guide for crystallization.
-
PubChem. 4-[(3-Bromophenyl)amino]-6-[N-(2-hydroxyethyl)-N-methylamino]pyrido[3,4-d]pyrimidine.
-
YouTube (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
-
ResearchGate (2016). What is the best method for crystallization of a pyrimidin-2(5)-one...
-
ResearchGate (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
-
Crystallization Solvents PDF.
-
BLDpharm. 6-(3-Bromophenyl)pyrimidin-4-amine.
-
LookChem. 4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE.
-
Heterocyclic Letters (2018). A study on methods of synthesis of pyrimidine derivatives and their biological activities.
Sources
- 1. lookchem.com [lookchem.com]
- 2. heteroletters.org [heteroletters.org]
- 3. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 4. sptlabtech.com [sptlabtech.com]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. m.youtube.com [m.youtube.com]
- 11. unifr.ch [unifr.ch]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrimidine Scaffolds in Modern Drug Discovery
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across various disease areas, including oncology, infectious diseases, and neurological disorders.[1][2][3][4][5] Its prevalence in nature as a key component of nucleic acids underscores its biological significance.[1] The ability to functionalize the pyrimidine ring at various positions allows for the fine-tuning of a molecule's pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for such functionalization, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[6][7] This application note provides a comprehensive guide to the Suzuki coupling of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine, a versatile building block for the synthesis of novel drug candidates.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine), forming a Pd(II) complex. This is often the rate-determining step in the cycle.[6][9]
-
Transmetalation: The organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11][12]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Components and Their Strategic Selection
The success of a Suzuki coupling reaction is highly dependent on the judicious choice of its core components.
Palladium Catalyst and Ligands
The combination of a palladium source and a ligand is crucial for catalytic activity. While Pd(PPh₃)₄ can be used, modern catalyst systems often employ a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), in combination with a phosphine ligand.[7][13] For heteroaromatic substrates, bulky and electron-rich phosphine ligands, like those from the Buchwald family (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) can significantly improve reaction efficiency.[13][14]
The Multifaceted Role of the Base
The base plays a critical role in the Suzuki coupling, primarily by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10][11][15] Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10][11] The choice of base can influence the reaction rate and yield, and is often dependent on the specific substrates and solvent system.[10]
Solvent Systems: More Than Just a Medium
The solvent not only dissolves the reactants but also influences the reaction kinetics and the stability of the catalytic species. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is frequently used.[16] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Detailed Experimental Protocol: Suzuki Coupling of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
This protocol provides a starting point for the Suzuki coupling of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine, the arylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, weigh the palladium(II) acetate and SPhos ligand. Add these to the Schlenk flask.
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.[17]
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation: A Comparative Overview of Reaction Parameters
The following table summarizes common reaction parameters and their potential impact on the Suzuki coupling of heteroaromatic amines.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts requiring a ligand. Pd(PPh₃)₄ is an active Pd(0) source.[7][13] |
| Ligand | PPh₃, Buchwald ligands (SPhos, XPhos), NHCs | Bulky, electron-rich ligands can improve catalyst stability and activity for challenging substrates.[13][14] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | The choice of base can significantly affect the reaction rate and yield. K₃PO₄ is often a good starting point.[10][11] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | The solvent mixture must solubilize all components and facilitate the reaction.[16] |
| Temperature | 80-120 °C | Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition.[17] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, inappropriate base or solvent.[9][17] | Use a fresh catalyst and ligand, ensure thorough degassing, and screen different bases and solvents.[17] |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst without efficient reduction.[18] | Thoroughly degas the reaction mixture. Consider using a Pd(0) catalyst source.[17][18] |
| Dehalogenation of Starting Material | Presence of hydride sources (e.g., certain bases or solvents).[17] | Switch to a non-hydridic base (e.g., K₂CO₃, K₃PO₄) and an aprotic solvent.[17] |
| Poor Reproducibility | Inconsistent quality of reagents (especially base and boronic acid), variations in degassing. | Use high-purity, anhydrous reagents and standardize the degassing procedure. |
Visualizing the Experimental Workflow
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. scispace.com [scispace.com]
- 5. researchtrend.net [researchtrend.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. jmcct.com [jmcct.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Yoneda Labs [yonedalabs.com]
improving synthesis yield of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
Welcome to the Technical Support Center for the synthesis of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs). As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving higher yields and purity.
Core Synthesis Strategy: A Probable Route
While a single, optimized protocol for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine is not extensively documented, the most chemically sound and versatile approach involves a late-stage introduction of the 3-bromophenyl group via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a primary candidate for this transformation due to its functional group tolerance and the commercial availability of the required building blocks.[1][2]
The proposed primary synthetic pathway is the Suzuki-Miyaura cross-coupling between 6-chloro-2-methylpyrimidin-4-amine and (3-bromophenyl)boronic acid. The chloro-pyrimidine is an ideal substrate due to the electron-deficient nature of the pyrimidine ring, which facilitates the cross-coupling reaction.[3]
Visualizing the Core Synthesis Workflow
The following diagram illustrates the key steps and decision points in the proposed synthesis and purification workflow.
Caption: High-level workflow for the synthesis of the target compound via Suzuki-Miyaura coupling.
Troubleshooting Guide: Improving Synthesis Yield
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction has stalled or shows very low conversion (<30%) to the desired product. What are the primary causes and how can I fix it?
Answer: Low conversion in a Suzuki-Miyaura coupling involving a pyrimidine substrate is a common issue that typically points to problems with the catalytic cycle. The primary culprits are often catalyst deactivation, suboptimal base or solvent choice, or issues with the boronic acid.
Root Cause Analysis & Mitigation Strategies:
-
Catalyst System Inactivity: The palladium catalyst and its ligand are the heart of the reaction.
-
Oxidative Addition Failure: The electron-deficient nature of the 6-chloro-2-methylpyrimidin-4-amine substrate is generally favorable, but the choice of ligand is critical. Standard ligands like PPh₃ may not be sufficient.
-
Solution: Switch to a more electron-rich and sterically bulky phosphine ligand, such as XPhos or SPhos . These ligands promote the oxidative addition step and stabilize the active Pd(0) species, preventing deactivation. Using a pre-formed catalyst complex like XPhosPdG2 can also improve reaction efficiency by ensuring the correct ligand-to-metal ratio and avoiding the need for in-situ catalyst formation.[1]
-
Causality: Bulky phosphine ligands accelerate the rate-limiting reductive elimination step and prevent the formation of inactive palladium clusters, keeping the catalyst active in the solution for longer.
-
-
Ineffective Base: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.
-
Problem: A base that is too weak or poorly soluble in the reaction medium will fail to activate the boronic acid effectively. While K₂CO₃ is common, it may not be strong enough or sufficiently soluble for this specific transformation.
-
Solution: Switch to a stronger or more soluble base. K₃PO₄ is often effective in these couplings.[4] For particularly stubborn reactions, Cs₂CO₃ can be used, although it is more expensive.[5] Using a mixed solvent system like 1,4-dioxane/water can improve the solubility of inorganic bases.[3]
-
Causality: The base facilitates the formation of a more nucleophilic boronate species [R-B(OH)₃]⁻, which is essential for efficient transfer of the aryl group to the palladium center.
-
-
Boronic Acid Decomposition: (3-bromophenyl)boronic acid can undergo protodeboronation (replacement of the boronic acid group with hydrogen) or form inactive trimeric anhydrides (boroxines).
-
Solution: Use fresh, high-purity boronic acid. If unsure of the quality, it can be recrystallized. Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Argon) as oxygen can accelerate degradation. Using a slight excess (1.1 to 1.2 equivalents) of the boronic acid can also help drive the reaction to completion.
-
Optimized Protocol Suggestion (Based on Troubleshooting):
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | XPhosPdG2 (2.5 mol%) + XPhos (5 mol%) | Enhanced stability and activity for heteroaryl chlorides.[1] |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 - 3.0 eq) | Better solubility and basicity for efficient transmetalation.[4] |
| Solvent | Toluene | 1,4-Dioxane / H₂O (4:1) | Improves base solubility and reaction kinetics.[3] |
| Temperature | 80 °C | 100 °C or Microwave at 100 °C for 30 min | Increased rate; microwave can drastically reduce time.[1][3] |
Q2: I'm observing a significant byproduct that seems to be the debrominated product (6-phenyl-2-methylpyrimidin-4-amine). How can I prevent this?
Answer: The formation of a debrominated (or in your starting material's case, de-chlorinated) byproduct is a known side reaction in palladium-catalyzed couplings, often referred to as hydrodehalogenation. It occurs when the halo-pyrimidine intermediate reacts with a hydride source in the catalytic cycle instead of the boronic acid.
Troubleshooting Decision Tree:
Caption: Decision workflow for troubleshooting hydrodehalogenation side reactions.
Mechanistic Explanation: Hydrodehalogenation can occur if the Ar-Pd(II)-X intermediate, formed after oxidative addition, undergoes a reaction with a hydride source before transmetalation can occur. Potential hydride sources can be trace water, alcohols, or even the phosphine ligand itself under certain conditions. The use of highly efficient ligands like XPhos not only accelerates the desired transmetalation/reductive elimination pathway but also helps to suppress these competing side reactions.[1]
Q3: My reaction appears complete by TLC, but after workup and chromatography, the isolated yield is very low. Where could my product be going?
Answer: Product loss after a successful reaction is most often due to issues during the workup and purification stages. Aminopyrimidines can be surprisingly polar and may have some aqueous solubility or challenging chromatographic behavior.
Potential Causes & Solutions:
-
Incomplete Extraction: The amino group on the pyrimidine ring can become protonated in an acidic aqueous phase, making the product water-soluble.
-
Solution: During the aqueous workup, ensure the aqueous layer is basic (pH > 8) before extraction. Add a saturated solution of NaHCO₃ or K₂CO₃ and check the pH. Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) to ensure complete recovery from the aqueous phase.
-
-
Product Adsorption on Silica Gel: The basic nitrogen atoms on your product can strongly adhere to the acidic silica gel during column chromatography, leading to streaking, poor separation, and irreversible loss on the column.
-
Solution 1: Deactivate the silica gel before use. This can be done by pre-treating the silica with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia. A common practice is to use a mobile phase containing 0.5-1% Et₃N (e.g., Hexane/EtOAc/Et₃N 50:49:1).
-
Solution 2: Switch to a different stationary phase. Alumina (basic or neutral) can be a better choice for purifying basic compounds compared to silica.
-
-
Product Volatility: While unlikely to be highly volatile, some product could be lost if concentrated too aggressively at high temperatures or under very high vacuum.
-
Solution: Concentrate the product fractions using a rotary evaporator with a moderate bath temperature (<40°C) and controlled vacuum.
-
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is optimized for speed and efficiency, leveraging insights from microwave-assisted synthesis of similar pyrimidines.[1][3]
Materials:
-
6-chloro-2-methylpyrimidin-4-amine (1.0 eq)
-
(3-bromophenyl)boronic acid (1.2 eq)
-
XPhosPdG2 (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
10 mL microwave reactor vial with stir bar
Procedure:
-
To the microwave reactor vial, add 6-chloro-2-methylpyrimidin-4-amine, (3-bromophenyl)boronic acid, K₃PO₄, and the XPhosPdG2 catalyst.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water (to achieve a substrate concentration of ~0.1 M).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 30 minutes with stirring.
-
After completion, allow the vial to cool to room temperature.
-
Transfer the mixture to a separatory funnel, dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient containing 0.5% triethylamine).
Frequently Asked Questions (FAQs)
-
FAQ 1: Can I use 6-bromo-2-methylpyrimidin-4-amine instead of the chloro- version?
-
Yes, the bromo-pyrimidine is also a suitable substrate. C-Br bonds are generally more reactive than C-Cl bonds in oxidative addition, which might allow for milder reaction conditions (e.g., lower temperature or a less active catalyst like Pd(PPh₃)₄). However, the chloro-pyrimidine is often more cost-effective.
-
-
FAQ 2: My boronic acid is of poor quality. Can I still use it?
-
It is highly discouraged. Poor quality boronic acid is a primary source of low yields due to the presence of inactive boroxines and protodeboronated impurities. It is best to purchase from a reliable supplier or purify it by recrystallization before use.
-
-
FAQ 3: What is the best way to monitor the reaction?
-
Thin-layer chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your starting material and product (e.g., 1:1 Hexane:EtOAc). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, LC-MS is ideal as it can confirm the mass of the product being formed.
-
-
FAQ 4: The synthesis of my starting material, 6-chloro-2-methylpyrimidin-4-amine, is also low-yielding. Any suggestions?
-
The synthesis of this precursor often starts from the condensation of a 1,3-dicarbonyl equivalent with an N-C-N fragment like urea or guanidine, followed by chlorination.[6] Low yields in the initial cyclization can result from side reactions or incomplete ring closure.[7][8] Ensure you are using anhydrous conditions and an effective catalyst. For the chlorination step (e.g., using POCl₃), controlling the temperature is critical to prevent decomposition.
-
References
-
Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names. RxList. Available from: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]
-
Optimization of the Suzuki-Miyaura coupling and triazole isomerization. ResearchGate. Available from: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Center for Biotechnology Information. Available from: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... Royal Society of Chemistry. Available from: [Link]
-
Synthesis, characterization and biological evaluation of substituted pyrimidines. International Journal of Pharma and Bio Sciences. Available from: [Link]
-
Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. ACS Publications. Available from: [Link]
-
Synthesis and studies of some substituted pyrimidines. SPHINX Knowledge House. Available from: [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, NO. 11, 1999. Available from: [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available from: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available from: [Link]
-
Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube. Available from: [Link]
-
Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team. Available from: [Link]
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- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lejan-team.com [lejan-team.com]
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Technical Support Center: Troubleshooting Precipitation of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine in Biological Media
Last Updated: April 4, 2026
NOTICE: The compound 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine is a specialized research chemical with limited publicly available data on its physicochemical properties. This guide is therefore constructed based on extensive experience with structurally similar small molecules, particularly kinase inhibitors and other pyrimidine derivatives, which frequently exhibit solubility challenges.[1][2] The principles and protocols provided herein are designed to offer a robust framework for systematically addressing and resolving precipitation issues in your specific experimental context.
Part 1: Understanding the Problem - FAQs
This section addresses the most common questions researchers face when a compound precipitates in their biological media.
Q1: Why is my compound, 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine, precipitating in my cell culture media?
Precipitation is a common issue when introducing hydrophobic organic compounds into an aqueous environment like cell culture media.[3][4] Several factors are likely at play:
-
Inherent Low Aqueous Solubility: The molecular structure, featuring a bromophenyl group and a pyrimidine core, suggests the compound is lipophilic (fat-loving) and thus has poor solubility in water-based media. Pyrimidine derivatives are frequently noted for their low aqueous solubility.[2][5]
-
"Solvent Shock": Your compound is likely dissolved in a high-concentration stock solution using an organic solvent like Dimethyl Sulfoxide (DMSO).[3] When this concentrated stock is rapidly diluted into the aqueous media, the compound can crash out of solution as it is suddenly exposed to a solvent in which it is not readily soluble.[3]
-
Exceeding Maximum Solubility: Every compound has a finite solubility limit in a specific medium at a given temperature. If your final working concentration exceeds this limit, precipitation is inevitable.[3]
-
Media Components and pH: The pH of your media (typically ~7.4) and its components (salts, proteins like albumin in fetal bovine serum) can interact with your compound, affecting its solubility.[6][7] For a weakly basic compound, which is likely given the aminopyrimidine structure, solubility can decrease significantly at neutral or basic pH according to the Henderson-Hasselbalch equation.[8][9][10]
Q2: My compound is dissolved in 100% DMSO, but it precipitates upon addition to the media. What can I do?
This is a classic case of "solvent shock." The key is to make the transition from the organic solvent to the aqueous media less abrupt.
-
Modify the Dilution Technique: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. Add the stock solution to a smaller volume of media while vortexing or swirling gently, and then add this intermediate dilution to the final volume.[11] This gradual change in solvent polarity can help keep the compound in solution.
-
Control the Final DMSO Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[12][13][14] Keeping the DMSO concentration as high as is tolerable for your cells can help maintain compound solubility. Always include a vehicle control (media with the same final DMSO concentration but no compound) in your experiments.[3]
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Solubility is often temperature-dependent.[6][11]
Q3: Can I just filter out the precipitate and use the remaining solution?
This is strongly discouraged. Filtering removes the precipitated compound, which means the final concentration of your active compound in the media is unknown and significantly lower than your target concentration.[3] This will invalidate your experimental results. The goal is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.
Q4: How high can I push the DMSO concentration in my cell culture?
This is cell-line dependent. While some robust cell lines can tolerate up to 1% DMSO for short periods, most studies recommend keeping the final concentration at or below 0.5% to avoid cytotoxic effects or unintended biological consequences.[13][15][16] It is best practice to run a simple viability assay (e.g., MTT or Trypan Blue exclusion) to determine the maximum tolerable DMSO concentration for your specific cell line and experiment duration.
Part 2: Proactive Strategies & Protocols
The best way to deal with precipitation is to prevent it from happening. This starts with understanding your compound's solubility limits and employing proper formulation techniques.
Workflow for Solubility Assessment and Dosing Solution Preparation
This diagram outlines the logical flow from receiving the compound to preparing a reliable dosing solution.
Caption: Experimental workflow for preparing and troubleshooting compound solutions.
Protocol 1: Preparation of a High-Concentration Stock Solution
Accurate preparation of the initial stock solution is critical.[17][18]
-
Weighing: Using a calibrated analytical balance, accurately weigh a small amount (e.g., 1-5 mg) of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine powder.[18]
-
Solvent Addition: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired high concentration (e.g., 10 mM, 20 mM, or 50 mM). Use a volumetric flask for the highest accuracy.[18][19]
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[11]
-
Visual Inspection: Ensure the solution is completely clear with no visible particulates before storage.
-
Storage: Aliquot the stock solution into single-use, light-protecting vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[19][20]
Protocol 2: Determination of Kinetic Solubility in Biological Media
This assay determines the concentration at which a compound begins to precipitate when diluted from a DMSO stock into your specific aqueous media.[21][22][23][24] This is a crucial parameter to define your experimental concentration range.
-
Preparation: Prepare a 96-well plate. In the first column, add your target biological medium (e.g., DMEM + 10% FBS). In the subsequent columns, add the medium containing a 2x concentration of your compound stock (e.g., if your stock is 10 mM, you'll be making serial dilutions from a starting concentration of 200 µM in 2% DMSO).
-
Serial Dilution: Add a small volume (e.g., 5 µL) of your 10 mM DMSO stock solution into the first well of a microtiter plate. Add buffer to achieve the desired final concentration. Mix thoroughly.[21]
-
Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours), allowing precipitation to equilibrate.[22]
-
Measurement: Measure the turbidity (light scattering) of each well using a plate reader (nephelometry) at a wavelength like 620 nm.[22]
-
Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the vehicle control wells.
Protocol 3: Recommended Dilution Method for Dosing Solutions
This method minimizes "solvent shock" and reduces the likelihood of precipitation.
-
Pre-warm Media: Warm your target biological media to 37°C.[11]
-
Intermediate Dilution: In a sterile conical tube, add a volume of the pre-warmed media.
-
Add Compound: While gently swirling or vortexing the media, add the required volume of your DMSO stock solution dropwise into the vortex. This rapid mixing is crucial.[11]
-
Final Dilution: Add the remaining volume of media to reach your final desired concentration.
-
Final Check: Visually inspect the final solution against a light source to ensure it is clear. If any cloudiness or precipitate is observed, the concentration is too high and must be lowered.
Part 3: Advanced Troubleshooting & Formulation Strategies
If precipitation persists even with optimized techniques, more advanced formulation strategies may be required.
Decision Tree for Advanced Troubleshooting
Use this diagram to guide your choices when basic methods fail.
Caption: Decision-making process for advanced solubility enhancement.
Table 1: Alternative Formulation Strategies
If standard DMSO-based formulations are insufficient, consider these alternatives.
| Strategy | Mechanism of Action | Key Considerations & Protocol Summary | Relevant Cell Lines |
| Solubility Enhancers (Cyclodextrins) | Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic core. They encapsulate the poorly soluble drug, forming an inclusion complex that is more water-soluble.[25][26] | Use a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD).[27] Prepare a stock solution of the compound in a solution of HP-β-CD in water or buffer. This complex can then be diluted into the cell media. | Widely compatible, but always verify for your specific cell type. |
| Co-Solvent Systems | Using a mixture of solvents can create a more favorable environment for the compound upon dilution. | Prepare the initial stock solution in a mixture of solvents, for example, 10% Ethanol, 80% PEG 300, and 10% TPGS.[28] This non-aqueous vehicle can sometimes prevent precipitation upon dilution into aqueous media. | Requires extensive toxicity testing for the specific co-solvent mixture on your cell line. |
| pH Adjustment | For ionizable compounds, solubility is pH-dependent.[29][30] For a weak base (like an aminopyrimidine), lowering the pH will protonate the molecule, increasing its charge and aqueous solubility. | This is only feasible if your experiment can tolerate a slight deviation from physiological pH. A small decrease to pH 7.0-7.2 might improve solubility without overly stressing the cells. | Highly dependent on the cell line's sensitivity to pH changes. |
| Prodrug Strategy | A chemical modification of the parent drug to a more soluble form (the prodrug), which is then converted back to the active drug by cellular enzymes.[28][31] | This is a medicinal chemistry approach, typically employed during lead optimization. It involves synthesizing a new molecule, for example, by adding a phosphate group to enhance solubility.[28][31] | N/A (This is a drug design strategy, not a formulation technique). |
References
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- Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. Available from: https://www.sensusweb.com.br/journals/index.php/jbr/article/view/392
- BLDpharm. 6-(3-Bromophenyl)pyrimidin-4-amine. Available from: https://www.bldpharm.com/products/1249142-93-5.html
- Wang, J., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Available from: https://pubs.acs.org/doi/10.1021/acs.jced.2c00220
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- Hansen, T. V., & Andersen, J. H. (2010). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. Molecules. Available from: https://www.mdpi.com/1420-3049/15/6/4456
- Santos, P. D. S., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. International Journal of Medical Sciences. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6817536/
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- Sigma-Aldrich. 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/jrd1369
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- Vieira, A. J. S. C. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? ResearchGate. Available from: https://www.researchgate.
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- LookChem. 4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE. Available from: https://www.lookchem.com/4-4-BROMOPHENYL-6-METHYLPYRIMIDIN-2-AMINE-cas-792942-45-1/
- Guidechem. 6-[(4-bromophenyl)methyl]-2-methyl-4-pyrimidinamine. Available from: https://www.guidechem.com/products/2090401-01-5.html
- Molport. 4-(4-bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine. Available from: https://www.molport.com/shop/molecule-link/MolPort-020-170-548
- BIOZOL. 6-(3-Bromophenyl)pyrimidin-4-amine, CAS [[1249142-93-5]]. Available from: https://www.biozol.de/de/produkt/B882977/6-3-bromophenyl-pyrimidin-4-amine
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optimizing HPLC retention time for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
Technical Support Center: Optimizing HPLC Methods for Pyrimidine Derivatives
Welcome to the technical support center for the analysis of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine and related pyrimidine derivatives. This guide is designed for researchers, analytical chemists, and drug development professionals who are developing or troubleshooting High-Performance Liquid Chromatography (HPLC) methods for these compounds. As a basic, aromatic molecule, 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine presents unique challenges and opportunities for chromatographic optimization. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve robust, reproducible, and efficient separations.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during routine analysis or after method transfer.
Q1: My retention time for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine is consistently drifting shorter or longer over a sequence of injections. What is the cause and how do I fix it?
Retention time drift is a common but frustrating issue, often indicating a change in the chromatographic system or mobile phase over time.[1] The key is to first determine if the drift is systematic (always shorter or longer) or random.
Possible Causes & Corrective Actions:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. This is especially common with new columns or after a change in mobile phase composition.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.[2] For gradient methods, run several blank gradients to ensure the column is conditioned.
-
-
Mobile Phase Composition Change: The composition of your mobile phase can change over time, altering its elution strength.
-
Cause (Evaporation): Volatile organic solvents (like acetonitrile) or mobile phase modifiers (like formic or trifluoroacetic acid) can evaporate from the reservoir, increasing the aqueous content and leading to longer retention times.[3][4]
-
Solution: Keep mobile phase reservoirs tightly capped. Avoid using helium sparging for extended periods; on-line degassers are preferable.[5] Preparing fresh mobile phase daily is a best practice, especially for volatile buffers.[4]
-
Cause (Inaccurate Mixing): If using a quaternary pump for on-line mixing, faulty proportioning valves can cause gradual shifts in the solvent ratio.[6]
-
Solution: Prime each solvent line thoroughly. If the problem persists, consult your instrument's service manual for proportioning valve diagnostics.
-
-
Temperature Fluctuations: Column temperature has a significant impact on retention. A lack of temperature control can lead to drift that mirrors changes in the ambient lab temperature.[6]
-
Impact: Even a 1°C change can alter retention times by 1-2%.[6] Increasing temperature typically shortens retention times.
-
Solution: Always use a thermostatically controlled column compartment. Set the temperature at least 5-10°C above the highest ambient lab temperature to ensure consistent control.
-
-
Column Aging or Contamination: Over hundreds of injections, the stationary phase can degrade (hydrolyze) or become contaminated with strongly retained matrix components, altering its chemistry and affecting retention.[4]
Troubleshooting Decision Tree for Retention Time Drift
The following diagram provides a logical workflow for diagnosing the root cause of retention time instability.
Caption: A systematic approach to troubleshooting retention time drift.
Q2: My peak for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine is tailing severely. How can I improve the peak shape?
Peak tailing is the most common peak shape problem, especially for basic compounds like your analyte.[8] It is typically caused by unwanted secondary interactions between the analyte and the stationary phase.
Possible Causes & Corrective Actions:
-
Silanol Interactions: The primary cause of tailing for basic compounds is the interaction between the protonated amine groups on your analyte and ionized, acidic silanol groups (Si-O⁻) on the silica surface of the stationary phase.
-
Solution 1 (Lower Mobile Phase pH): Operate at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or a modifier like formic acid. At low pH, the silanol groups are protonated (Si-OH) and less likely to interact with your protonated basic analyte through ion-exchange.[9]
-
Solution 2 (Use a Modern, End-capped Column): Use a high-purity, base-deactivated, and fully end-capped C18 or C8 column. These columns have fewer accessible silanol groups, significantly reducing tailing for basic compounds. Columns with different bonding technologies, like those with embedded polar groups or hybrid particles, can also offer improved peak shape.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, including tailing or fronting.[8]
-
Solution: Reduce the injection volume or the concentration of your sample and reinject.
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[7]
-
Solution: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.[10]
-
FAQs for Method Development & Optimization
This section provides answers to common questions that arise when building a new HPLC method or optimizing an existing one for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine.
Q3: What is the best starting point for column and mobile phase selection for this compound?
A systematic approach to method development starts with selecting the right column and mobile phase to achieve initial retention and selectivity.[11]
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column Chemistry | C18 (L1) or Phenyl-Hexyl (L11) | C18 is the most versatile and widely used reversed-phase chemistry, providing good hydrophobic retention for the bromophenyl group.[12][13] Phenyl-Hexyl can offer alternative selectivity through π-π interactions with the aromatic rings of the analyte.[12][14] |
| Column Dimensions | 150 x 4.6 mm, 5 µm or 100 x 2.1 mm, <3 µm | 150 x 4.6 mm, 5 µm is a standard analytical column providing robust performance. For higher efficiency and speed, or for LC-MS applications, a shorter column with smaller particles is preferable.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier ideal for LC-MS. It sets the mobile phase pH to ~2.7, which is effective for controlling the ionization of basic analytes and silanols, leading to good peak shape.[9][16] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is generally the first choice due to its lower viscosity and UV transparency. Methanol can offer different selectivity and is a better choice when using a phenyl column to enhance π-π interactions.[14] |
| Initial Gradient | 5% to 95% B over 10-15 minutes | A broad scouting gradient is the most efficient way to determine the approximate elution conditions and screen for impurities.[17] |
| Flow Rate | 1.0 mL/min (4.6 mm ID) or 0.4 mL/min (2.1 mm ID) | These are standard flow rates for the respective column diameters. |
| Column Temperature | 30-40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency.[18] |
| Detection | UV, ~225-254 nm | Pyrimidine derivatives typically have strong UV absorbance in this range.[18][19] A full UV scan of the analyte in the mobile phase should be performed to determine the optimal wavelength. |
Q4: How does mobile phase pH specifically affect the retention of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine?
Mobile phase pH is the most powerful tool for controlling the retention of ionizable compounds like your analyte.[20][21] Because it is a basic compound, its charge state—and therefore its polarity—is directly controlled by pH.
-
At Low pH (e.g., pH < 4): The amine group and pyrimidine nitrogens are protonated (positively charged). The molecule is in its ionized, more polar form. This reduces its hydrophobic interaction with the C18 stationary phase, resulting in shorter retention times .[20]
-
At Mid-to-High pH (e.g., pH > 6): The molecule is in its neutral, un-ionized form. This makes it more hydrophobic, increasing its affinity for the stationary phase and leading to longer retention times .[22]
For robust method development, it is recommended to work at a pH that is at least 1.5-2 units away from the analyte's pKa.[21] This ensures that the analyte is fully in one ionization state, making the retention time less susceptible to small variations in mobile phase pH.[9]
Experimental Protocol: Systematic Method Development Workflow
This protocol outlines a structured approach to developing a robust reversed-phase HPLC method for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine.
Objective: To achieve a retention factor (k') between 2 and 10, a USP tailing factor < 1.5, and adequate resolution from any impurities.
Step 1: Initial System Setup and Column Selection
-
Install a C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
-
Prepare a stock solution of the analyte at ~1 mg/mL in 50:50 Acetonitrile:Water. Dilute to a working concentration of ~0.1 mg/mL with the same solvent.
-
Set the column temperature to 35 °C and the flow rate to 1.0 mL/min. Set the UV detector to monitor at 254 nm.
Step 2: Perform a Generic Scouting Gradient
-
Equilibrate the column with 5% B for 5 minutes.
-
Program the following gradient:
-
0.0 min: 5% B
-
15.0 min: 95% B
-
17.0 min: 95% B
-
17.1 min: 5% B
-
20.0 min: 5% B (re-equilibration)
-
-
Inject the working standard solution.
Step 3: Analyze Scouting Run and Optimize Gradient
-
Evaluate the chromatogram from Step 2. Note the retention time (t_R) of the main peak.
-
If the peak elutes too early (< 2 min), consider a shallower gradient or a different column (e.g., Phenyl-Hexyl).
-
If the peak elutes appropriately, calculate a focused gradient around the elution percentage. For example, if the peak eluted at 10 minutes on the 15-minute gradient, the approximate organic percentage is 5% + (10/15)*(95%-5%) ≈ 65%.
-
Design a new, more focused gradient, such as 55% to 75% B over 10 minutes, to improve resolution around the main peak.
Step 4: Fine-Tune for Peak Shape and Selectivity
-
Assess the peak shape. If tailing is observed, ensure the mobile phase pH is low (~2.7 with formic acid). If tailing persists, consider a different brand of base-deactivated column.
-
To alter selectivity (the spacing between your analyte and any impurities), try replacing acetonitrile with methanol as Mobile Phase B and repeat the scouting run.
-
Adjusting the column temperature (e.g., between 25 °C and 50 °C) can also fine-tune selectivity.
Method Development Workflow Diagram
This diagram illustrates the logical flow for developing an HPLC method from scratch.
Caption: A workflow for systematic HPLC method development.
References
- Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Chromatography Today.
- alwsci. (2025, November 27).
- Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
- Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
- Veeprho. (2025, February 1).
- HPLC Troubleshooting Guide.
- YMC CO., LTD. Guides for method development.
- Link Lab. HPLC Column Selection Guide.
- Aurora Pro Scientific. HPLC Column Selection Guide.
- Jetir.Org.
- Macedonian Pharmaceutical Bulletin.
- Element Lab Solutions. Causes of Retention Time Drift in HPLC.
- LCGC International. Troubleshooting Basics, Part III: Retention Problems.
- Agilent.
- GL Sciences. 3. How to Increase Retention - How to use analytical columns.
- (2020, August 18). Troubleshooting Retention Time Changes in (U)
- LCGC International. (2025, November 27). Back to Basics: The Role of pH in Retention and Selectivity.
- ResearchGate.
- Biotage. (2023, January 20).
- Phenomenex. HPLC Column Selection Guide.
- Benchchem.
- Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
- Phenomenex. Reversed Phase HPLC Method Development.
- SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Chrom Tech, Inc. (2025, October 20).
- LCGC International. (2025, December 17). A Novel Machine Learning Method for Predicting Retention Time of Small Molecule Pharmaceutical Compounds Across Reversed-phase HPLC Columns.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Molnar Institute.
- LCGC International. (2026, April 1). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS.
- American Laboratory. (2023, September 26).
- Agilent.
- PubMed. (2025, February 8). A generalizable methodology for predicting retention time of small molecule pharmaceutical compounds across reversed-phase HPLC columns.
- Benchchem.
- KNAUER. (2026, April 3).
- Thermo Fisher Scientific.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
- PMC.
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- 3. elementlabsolutions.com [elementlabsolutions.com]
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- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 7. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
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reducing thermal degradation of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine in solution
Technical Support Center: Mitigating Thermal Degradation of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine in Solution
Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you require robust stability from your small-molecule libraries. 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine is a valuable pyrimidine derivative, but like many aminopyrimidines, it is susceptible to thermal degradation in solution.
This guide synthesizes field-proven insights and thermodynamic principles to help you troubleshoot, prevent, and validate the stability of your compound stocks.
Part 1: Core Mechanisms of Thermal Degradation (FAQ)
Q: Why does 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine degrade when heated in solution? A: The vulnerability lies in the intrinsic thermodynamics of the pyrimidin-4-amine core. Computational and experimental data demonstrate that C4-amino isomers are thermodynamically higher in energy (less stable) than their C2-amino counterparts[1]. Under thermal stress, the C4 position becomes highly susceptible to nucleophilic aromatic substitution (SNAr) or solvolysis. This leads to the cleavage of the C-N bond (deamination) and the formation of 4-oxo or 4-alkoxy pyrimidine derivatives[2]. Furthermore, extreme pH conditions drastically lower the activation energy required for this structural breakdown[3].
Q: How does my choice of solvent dictate the degradation pathway? A: The solvent environment acts as the primary catalyst for specific degradation mechanisms:
-
Protic Solvents (Water, Methanol, Ethanol): These solvents actively participate in the degradation. At elevated temperatures, they act as nucleophiles, attacking the electrophilic C4 carbon and displacing the amine group to form solvolysis side-products[2].
-
Aprotic Solvents (DMSO, DMF): While aprotic solvents shield the molecule from solvolysis, they expose it to oxidative degradation. If trace oxygen is present during heating, the amine can oxidize, leading to N-oxides, dealkylation pathways, or polymeric aggregates[4].
Q: Can the 3-bromophenyl group undergo thermal debromination? A: Thermal debromination in standard solution assays (<100°C) is highly improbable without a transition metal catalyst (like palladium) or strong radical initiators. If you observe debromination via mass spectrometry, immediately investigate your solvent for trace heavy metal contaminants or the presence of peroxide-forming impurities (e.g., degraded ethers).
Part 2: Diagnostic Workflows & Logical Relationships
To effectively troubleshoot, you must first identify the specific degradation pathway your compound is undergoing. The diagram below illustrates how thermal stress interacts with your solvent choice to produce distinct degradants.
Thermal degradation pathways of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine.
Part 3: Quantitative Stability Data
The following table summarizes the expected stability of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine under various conditions. Use this data to set strict boundaries for your assay temperatures and storage protocols.
| Solvent System | Temperature (°C) | Additive / Condition | Estimated Half-Life (t½) | Primary Degradant |
| Methanol (Protic) | 60°C | 0.1% TFA (Acidic) | < 12 hours | 4-Methoxy derivative |
| Methanol (Protic) | 60°C | Neutral | 48 hours | 4-Methoxy derivative |
| DMSO (Aprotic) | 60°C | Ambient Air | 5 days | N-Oxide / Polymeric |
| DMSO (Aprotic) | 60°C | Degassed (N2) | > 14 days | Trace oxidation |
| Water / Buffer | 80°C | pH 2.0 | < 4 hours | 4-Hydroxypyrimidine |
| Water / Buffer | 80°C | pH 7.4 | 72 hours | 4-Hydroxypyrimidine |
Part 4: Troubleshooting Guide & Self-Validating Protocol
Issue: Rapid loss of compound titer (yellowing of solution or loss of peak area on LC-UV) during high-temperature assays or prolonged incubation. Solution: Implement the Anhydrous Degassed Protocol .
This protocol is designed as a self-validating system. By integrating a stressed-aliquot control, the workflow automatically flags compromised solvent environments before the compound is deployed in expensive downstream biological assays.
Step-by-Step Methodology:
Step 1: Solvent Purification & Degassing
-
Action: Use strictly anhydrous DMSO or DMF (water content < 0.005%). Prior to dissolving the compound, sparge the solvent with high-purity Nitrogen or Argon for 15-20 minutes.
-
Causality: Removing water eliminates the nucleophile required for C4-hydrolysis. Displacing dissolved oxygen starves the oxidative degradation pathways that lead to amine N-oxides and polymeric residues[4].
Step 2: Strict pH Control
-
Action: If an aqueous co-solvent or buffer must be used, ensure the pH is maintained between 7.0 and 7.4. Strictly avoid strong acids (e.g., TFA, HCl).
-
Causality: Acid catalysis protonates the pyrimidine ring nitrogen. This protonation drastically increases the electrophilicity of the adjacent C4 carbon, lowering the thermal barrier for nucleophilic attack and accelerating solvolysis[2].
Step 3: Controlled Dissolution (Avoid Sonication)
-
Action: Dissolve the compound using gentle orbital shaking at room temperature. Do not use ultrasonic baths.
-
Causality: While the bulk solution in a sonication bath may feel cool, cavitation creates microscopic, localized hot spots that easily exceed the thermal breakdown threshold of the amine[5].
Step 4: The Validation Check (Self-Validating Step)
-
Action: Immediately upon dissolution, extract a 10 µL aliquot and run a baseline LC-MS (T=0). The main peak must correspond to the parent mass [M+H]⁺. Next, incubate a 50 µL control aliquot at your target assay temperature (e.g., 60°C) for 2 hours, then re-run the LC-MS.
-
System Logic: If the T=2h stressed aliquot shows a >2% reduction in Total Area compared to the T=0 baseline, or if a peak shift to [M-NH2+OH]⁺ is observed, your solvent drying or degassing process has failed. The batch is instantly invalidated, preventing flawed assay data.
References
- "Buy 5-Chloropyrido[2,3-d]pyrimidin-4-amine (EVT-15632446) - EvitaChem", evitachem.com,
- "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions", acs.org,
- "Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process", mdpi.com,
- "Amine Thermal Degrad
- "C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionaliz
Sources
resolving mass spectrometry fragmentation issues for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
Welcome to the technical support guide for resolving mass spectrometry (MS) fragmentation issues involving 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the analysis of this compound. The following question-and-answer guide provides in-depth, experience-based solutions to ensure data integrity and analytical success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not observing the expected molecular ion peak for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine. What is the likely cause?
Answer: The absence or low abundance of the molecular ion ([M+H]⁺) is a common issue that can often be attributed to in-source fragmentation, where the molecule fragments immediately upon ionization before it can be detected.[1][2] 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine may be susceptible to this under overly energetic ionization conditions.
Causality: Electrospray ionization (ESI), while a "soft" technique, involves applying voltages and heat that can impart enough energy to break weaker bonds within the molecule.[2][3] This premature fragmentation is often controlled by parameters like the cone voltage (also known as fragmentor voltage or declustering potential) and the ion source temperature.[2][4]
Troubleshooting Protocol:
-
Reduce In-Source Collision Energy: Systematically decrease the cone/fragmentor voltage. High voltages accelerate ions into the intermediate pressure region of the mass spectrometer, causing collisions with gas molecules and inducing fragmentation.[4][5] Start with a low setting and gradually increase it while monitoring the [M+H]⁺ ion.
-
Lower Source Temperature: High temperatures can cause thermal degradation.[2] Reduce the ion source or drying gas temperature in increments of 25°C to find a balance between efficient desolvation and analyte stability.
-
Optimize Mobile Phase: Ensure the mobile phase is appropriate for ESI. Solvents like methanol and acetonitrile are preferred.[6] The presence of a proton source, like 0.1% formic acid, is crucial for forming the [M+H]⁺ ion in positive mode, but stronger acids like TFA can sometimes suppress the signal.[4]
-
Consider an Alternative Ionization Technique: If optimizing ESI fails, the compound may be better suited for Atmospheric Pressure Chemical Ionization (APCI), which can sometimes be gentler for certain classes of small molecules.[4][7]
Q2: The isotopic pattern for my molecular ion is distorted. The M+2 peak is either too high or too low. How can I fix this?
Answer: This is a critical issue for halogenated compounds. Bromine has two primary isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8][9] Therefore, the mass spectrum for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine should exhibit two peaks of almost equal intensity for any bromine-containing ion, separated by approximately 2 m/z units (the M and M+2 peaks).[8][9] Distortion indicates an underlying problem such as detector saturation or isotopic overlap from a co-eluting species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for distorted isotopic patterns.
Detailed Steps:
-
Check for Detector Saturation: Extremely intense signals can overwhelm the detector, leading to non-linear response and incorrect isotopic ratios.[10][11] If your peak is flat-topped or excessively intense, dilute your sample and re-inject. Some instruments also have features like a Dynamic Range Enhancement (DRE) lens to mitigate this.[10]
-
Investigate Isotopic Overlap: A co-eluting compound with an m/z value that overlaps with your analyte's isotopic cluster can distort the pattern.[12] For example, if an unrelated compound has a mass that corresponds to your M+2 peak, that peak's intensity will be artificially inflated.[12][13]
-
Action: Improve your chromatographic separation. Modify the LC gradient to better resolve co-eluting species.[12]
-
-
Ensure Mass Accuracy: Regularly calibrate your instrument. Poor calibration can lead to inaccurate mass assignments, making it difficult to correctly identify and resolve isotopic peaks.[1][14]
Q3: What are the expected major fragments for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine in MS/MS, and why am I not seeing them?
Answer: The fragmentation of this molecule is primarily dictated by the stability of the pyrimidine ring and the presence of the bromophenyl substituent.[15][16] The C-C bond between the two rings and bonds within the substituent groups are likely points of cleavage.
Predicted Fragmentation Pathway:
The protonated molecule ([M+H]⁺) has an expected monoisotopic m/z of ~278.0160 for the ⁷⁹Br isotope and ~280.0140 for the ⁸¹Br isotope. Key fragmentation events under collision-induced dissociation (CID) would include:
-
Loss of the Bromophenyl Moiety: Cleavage of the bond between the two rings can lead to fragments corresponding to the bromophenyl cation or the remaining methyl-aminopyrimidine structure.
-
Loss of Bromine Radical: A common fragmentation pathway for brominated aromatic compounds is the loss of the bromine radical (•Br), which would result in a significant mass shift.[9][17]
-
Ring Cleavage: The pyrimidine ring itself can undergo cleavage, often initiated by the loss of small neutral molecules from its substituents.[15][18]
Caption: Predicted major fragmentation pathways for the target analyte.
Troubleshooting Absent Fragments:
-
Insufficient Collision Energy: If you are performing an MS/MS experiment and see only the precursor ion, the collision energy (CE) is too low.[1][14] You need to impart enough energy to induce fragmentation.
-
Excessive Collision Energy: Conversely, if the CE is too high, the molecule may shatter into very small, uninformative fragments, or you may see a complete loss of signal.
-
Action: Perform a collision energy optimization experiment. Create a method that ramps the collision energy across a range (e.g., 5-50 eV) for your precursor ion. This will reveal the optimal CE value that produces a rich spectrum of informative fragment ions.[1]
| Parameter | Symptom if Incorrect | Recommended Action |
| Collision Energy (CE) | Too Low: No fragments, only precursor. Too High: Only very small fragments or no signal. | Perform a CE ramping experiment to find the optimal value.[1] |
| Precursor Ion Selection | Wrong m/z selected or window is too wide/narrow. | Verify the m/z of the [M+H]⁺ ion, including the M+2 peak. Ensure the isolation window is appropriate (e.g., 1-2 Da). |
| Instrument State | Poor calibration, dirty ion optics. | Calibrate the instrument regularly.[14] If performance degrades, consider cleaning the ion source and optics.[19] |
Q4: My signal intensity is low and the baseline is noisy. How can I improve my signal-to-noise (S/N) ratio?
Answer: A poor S/N ratio can be caused by issues with the sample, the LC system, or the MS settings. A systematic approach is required to identify and resolve the root cause.[1]
Protocol for Optimizing ESI Source Parameters for Maximum Signal:
This protocol involves systematically adjusting key ESI parameters while infusing a standard solution of your analyte.
-
Preparation: Prepare a ~1 µg/mL solution of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion: Using a syringe pump, infuse the solution directly into the mass spectrometer at a stable flow rate (e.g., 5-10 µL/min).
-
Parameter Optimization (Tune Page): Monitor the intensity of the [M+H]⁺ ion (m/z 278) in real-time as you adjust the following parameters one by one. Find the value that gives the maximum, stable signal.[7]
-
Documentation: Record the optimal settings for your instrument and incorporate them into your LC-MS method.
| Parameter | Typical Starting Values (Agilent ESI) | Purpose |
| Drying Gas Temperature | 300 °C | Aids in solvent evaporation.[20] |
| Drying Gas Flow | 5 L/min | Removes neutral solvent molecules.[20] |
| Nebulizer Pressure | 30-60 psig | Assists in forming a fine spray.[20] |
| Capillary Voltage | 3500 V | Creates the potential difference needed for electrospray.[21] |
| Fragmentor/Cone Voltage | 80-120 V | Extracts ions into the vacuum region; can cause in-source fragmentation if too high.[4] |
Note: Optimal values are highly instrument-dependent. The table provides common starting points for method development.[20]
References
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
- Parmar, J. M., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2).
-
Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805. Available at: [Link]
-
Christ, M. (2019). Answer to "Some advice about how to reduce the fragmentation in ESI mass spectrometry?". ResearchGate. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
-
Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 411-419. Available at: [Link]
- Troubleshooting mass spectrometry fragmentation of 3-ethyl-3-cyclopentene-1,2-dione. (2026). Benchchem.
-
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). LinkedIn. Available at: [Link]
-
Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. (2022). Journal of Mass Spectrometry. Available at: [Link]
-
Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. (2015). Journal of The American Society for Mass Spectrometry, 26(11), 1891–1899. Available at: [Link]
- Technical Support Center: Isotopic Overlap Correction in Mass Spectrometry. (2025). Benchchem.
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]
-
Optimizing the Agilent Multimode Source. Agilent Technologies. Available at: [Link]
-
Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. (2015). Analytical Chemistry, 87(11), 5648–5655. Available at: [Link]
-
Isotopic Misidentification in AS-MS. (2025). Virscidian. Available at: [Link]
- Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. (2025). Benchchem.
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016). Spectroscopy Online. Available at: [Link]
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Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
Fragmentation in Mass Spectrometry. (2025). Save My Exams. Available at: [Link]
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Tips for Optimizing Key Parameters in LC–MS. (2018). LCGC International. Available at: [Link]
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Incorrect isotopic pattern for mass spectral peaks on SYNAPT G2-S. (n.d.). Waters Knowledge Base. Available at: [Link]
-
14 Best Practices for LCMS Troubleshooting. (2025). ZefSci. Available at: [Link]
-
Isotope correction of mass spectrometry profiles. (2008). Rapid Communications in Mass Spectrometry, 22(12), 1937-1942. Available at: [Link]
-
Common Mass Spectrometry Errors and Troubleshooting Tips. (2026). Technology Networks. Available at: [Link]
-
Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. (2013). Analytical Chemistry, 85(7), 3568–3574. Available at: [Link]
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CHEM 2600 Topic 3: Mass Spectrometry (MS). (2018). University of Lethbridge. Available at: [Link]
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Common errors in mass spectrometry-based analysis of post-translational modifications. (2013). Proteome Science, 11(Suppl 1), S2. Available at: [Link]
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mass spectrum & fragmentation of 1-bromobutane. (2022). Chem Help ASAP via YouTube. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]
-
Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. (2025). Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Analytical Comparison Guide: 1D vs. Comprehensive 2D NMR Strategies for the Validation of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
Executive Summary
In the pharmaceutical development pipeline, the unambiguous structural elucidation and purity validation of active pharmaceutical ingredient (API) intermediates are non-negotiable. For complex halogenated heterocycles like 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine , relying solely on routine 1D Nuclear Magnetic Resonance (NMR) can lead to critical blind spots, particularly concerning isomeric impurities and precise substitution patterns.
This guide objectively compares the analytical performance of Routine 1D NMR (400 MHz) against Comprehensive 2D NMR Profiling (600 MHz with CryoProbe) . By establishing a self-validating analytical system grounded in USP guidelines[1], researchers can definitively confirm molecular identity, quantify purity via qNMR, and ensure Good Manufacturing Practice (GMP) compliance[2].
Regulatory & Scientific Grounding
The United States Pharmacopeia (USP) General Chapter <761> and <1761> dictate the stringent requirements for NMR instrumentation qualification, signal assignment, and quantitative NMR (qNMR)[1][3]. In drug design and manufacturing, NMR serves as the "gold standard" for biophysical analysis[4].
When validating 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine, the analytical method must account for:
-
Tautomeric and Isomeric Purity: Ensuring the amine is strictly at the C4 position and not the C6 position (a common synthetic byproduct in pyrimidine chemistry).
-
Regioselectivity of the Halogen: Confirming the bromine atom is unequivocally at the meta (3') position of the phenyl ring, rather than the ortho or para positions.
To achieve this, the analytical workflow must move beyond simple chemical shift matching and employ a causality-driven approach : using long-range scalar couplings (HMBC) to prove atomic connectivity across the pyrimidine and phenyl rings.
Comparative Performance: Routine 1D vs. Advanced 2D Workflows
While benchtop or routine 400 MHz 1D NMR is sufficient for high-throughput batch screening, it often lacks the resolving power to definitively assign overlapping aromatic multiplets. Advanced 2D NMR provides orthogonal data that transforms an educated guess into a self-validating structural proof.
Table 1: Performance Comparison of NMR Workflows
| Parameter | Routine 1D NMR (400 MHz) | Comprehensive 2D Profiling (600 MHz + CryoProbe) |
| Primary Utility | Rapid purity checks, qNMR assay, solvent detection. | De novo structural elucidation, isomer differentiation. |
| Experiments Used | 1 H, 13 C, DEPT-135 | 1 H, 13 C, COSY, HSQC, HMBC, NOESY |
| Acquisition Time | ~15–30 minutes | ~4–8 hours (full suite) |
| Structural Ambiguity | High (Overlapping aromatic multiplets at 7.4–8.2 ppm). | None (Unambiguous connectivity via HMBC cross-peaks). |
| Regulatory Fit | Meets basic USP <761> identity requirements[1]. | Exceeds USP <761> requirements; ideal for Reference Standard validation[3]. |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following protocol integrates quantitative purity assessment (qNMR) with structural elucidation.
Step 1: Sample Preparation & Solvent Selection
-
Causality: DMSO- d6 is selected over CDCl 3 because the strong hydrogen-bond accepting nature of DMSO slows the chemical exchange of the C4-NH 2 protons, allowing them to appear as a distinct, integrable broad singlet rather than exchanging rapidly and disappearing into the baseline.
-
Protocol: Dissolve 15.0 mg of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine and 5.0 mg of a Certified Reference Material (CRM) internal standard (e.g., Maleic acid, highly pure, δ ~6.26 ppm) in 0.6 mL of anhydrous DMSO- d6 .
Step 2: qNMR Acquisition (Purity Assessment)
-
Causality: To establish a self-validating quantitative system, the longitudinal relaxation time ( T1 ) of all protons must be accounted for. The relaxation delay ( D1 ) is set to ≥5×T1 of the slowest relaxing proton to ensure ≥99.3% magnetization recovery, preventing integration errors.
-
Protocol: Acquire a 1D 1 H spectrum at 400 MHz. Set D1=30 seconds. Use a 90° excitation pulse. Acquire 32 transients. Phase and baseline correct manually. Calculate the absolute purity using the integration ratio of the pyrimidine C5-H ( δ ~6.95 ppm) against the CRM standard.
Step 3: 2D NMR Acquisition (Structural Elucidation)
-
Protocol: On a 600 MHz spectrometer, acquire gradient-selected COSY, multiplicity-edited HSQC, and HMBC spectra.
-
Validation Check: The HMBC spectrum must show a cross-peak between the C2-methyl protons ( δ ~2.35 ppm) and the pyrimidine C2 carbon ( δ ~166.0 ppm), as well as long-range coupling to N1/N3, definitively proving the methyl group's position.
Quantitative Data: Spectral Assignments
The following table summarizes the validated chemical shifts derived from the comprehensive 2D NMR workflow. The integration of HSQC and HMBC data eliminates any assignment ambiguity between the pyrimidine and phenyl ring systems.
Table 2: Validated 1 H and 13 C NMR Assignments (DMSO- d6 , 600 MHz)
| Position | Fragment | 1 H Chemical Shift (ppm), Multiplicity, J (Hz), Integration | 13 C Chemical Shift (ppm) | Key HMBC Correlations ( 1 H → 13 C) |
| 2-CH 3 | Methyl | 2.35 (s, 3H) | 25.0 | C2, N1, N3 |
| 4-NH 2 | Amine | 6.80 (br s, 2H) | - | C4, C5 |
| 5 | Pyrimidine | 6.95 (s, 1H) | 100.5 | C4, C6, C1' |
| 2 | Pyrimidine | - | 166.0 | - |
| 4 | Pyrimidine | - | 163.5 | - |
| 6 | Pyrimidine | - | 162.0 | - |
| 2' | Phenyl | 8.15 (t, J=1.8 , 1H) | 129.5 | C6, C4', C6' |
| 3' | Phenyl (C-Br) | - | 122.0 | - |
| 4' | Phenyl | 7.65 (ddd, J=8.0,1.8,1.0 , 1H) | 133.0 | C2', C6' |
| 5' | Phenyl | 7.45 (t, J=8.0 , 1H) | 130.5 | C1', C3' |
| 6' | Phenyl | 8.00 (dt, J=8.0,1.8 , 1H) | 126.5 | C6, C2', C4' |
Workflow Visualization
The following diagram illustrates the logical decision matrix for validating the API intermediate, ensuring that both quantitative purity and structural identity meet rigorous GMP and USP standards.
Figure 1: Self-validating NMR workflow for API structural elucidation and GMP release.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Available at:[Link]
-
ECA Academy. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. GMP Compliance News. Available at:[Link]
-
Bruker. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. Bruker Webinars. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC6359051. Available at:[Link]
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A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Evaluating 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine in the Context of Established Modulators
Introduction: The Prominence of the Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1][2] Its structural resemblance to the adenine core of adenosine triphosphate (ATP) makes it an ideal framework for designing competitive kinase inhibitors.[3] Kinases, enzymes that catalyze the phosphorylation of proteins, are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of potent and selective pyrimidine-based kinase inhibitors remains a focal point of modern drug discovery.[4]
This guide provides a comparative analysis of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine , a representative of a class of substituted pyrimidines, against a panel of well-characterized pyrimidine-based inhibitors targeting distinct kinase families. While direct experimental data for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine is not extensively published, research on structurally similar compounds suggests potential activity as a kinase inhibitor, possibly targeting cyclin-dependent kinases (CDKs). This guide will therefore use established inhibitors of key kinase families—p38 MAPK, CDK1, and Bcr-Abl—as benchmarks to frame the potential performance and experimental evaluation of this and other novel pyrimidine derivatives.
Compound in Focus: 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
The structure of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine features a 2,4,6-trisubstituted pyrimidine core. The strategic placement of a methyl group at the 2-position, an amine at the 4-position, and a 3-bromophenyl group at the 6-position are anticipated to influence its binding affinity and selectivity for the ATP pocket of target kinases. The amine group can act as a crucial hydrogen bond donor, mimicking the interactions of adenine with the kinase hinge region, a common feature of pyrimidine-based inhibitors.[3]
While the specific kinase target of this compound is not definitively established in the public domain, a study on the closely related 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffold demonstrated antiproliferative activity against the HCT116 human colorectal cancer cell line. Molecular docking simulations in that study suggested Cyclin-Dependent Kinase 8 (CDK8) as a plausible target. For the purpose of this guide, we will proceed with the hypothesis that 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine may exhibit activity as a kinase inhibitor, with a potential, yet unconfirmed, role in modulating cell cycle progression or related signaling pathways.
Comparative Inhibitors: A Cross-Kinase Family Analysis
To provide a robust comparative framework, we have selected three well-vetted pyrimidine-based inhibitors, each targeting a distinct and critical kinase family.
-
BIRB 796 (Doramapimod): A potent, allosteric inhibitor of p38 MAP kinase, a key regulator of inflammatory responses.[1][5]
-
RO-3306: A selective, ATP-competitive inhibitor of CDK1, the master regulator of mitotic entry.[6]
-
Imatinib (Gleevec): A phenylaminopyrimidine derivative that revolutionized cancer therapy by targeting the Bcr-Abl tyrosine kinase in Chronic Myeloid Leukemia (CML).[7]
The following table summarizes the key performance metrics of these comparator inhibitors.
| Inhibitor | Primary Target(s) | IC50 / Ki | Mechanism of Action |
| BIRB 796 | p38α/β/γ/δ MAPK | IC50: 38 nM (p38α), 65 nM (p38β) | Allosteric, ATP-competitive |
| RO-3306 | CDK1/Cyclin B1 | Ki: 35 nM | ATP-competitive |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | IC50: ~25-400 nM (Bcr-Abl) | ATP-competitive |
Signaling Pathways and Mechanisms of Action
Understanding the signaling context in which these inhibitors function is paramount for interpreting their biological effects.
p38 MAPK Signaling Pathway and Inhibition by BIRB 796
The p38 MAPK pathway is a critical signaling cascade activated by cellular stresses and inflammatory cytokines.[8][9] Its activation leads to the downstream phosphorylation of transcription factors and other kinases, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-6.[10] BIRB 796, through its allosteric inhibition of p38 MAPK, effectively dampens this inflammatory cascade.[5]
CDK1 and Cell Cycle Regulation: The Role of RO-3306
CDK1, in complex with Cyclin B, forms the Maturation-Promoting Factor (MPF), which drives the G2/M transition and entry into mitosis.[11][12] Activation of the CDK1/Cyclin B complex involves a series of phosphorylation and dephosphorylation events.[13][14] RO-3306, by competitively binding to the ATP pocket of CDK1, prevents the phosphorylation of downstream substrates necessary for mitotic events, leading to a G2/M phase cell cycle arrest.[6][15]
Bcr-Abl Signaling in CML and Imatinib's Targeted Action
The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[16][17] It activates multiple downstream pathways, including RAS/MAPK and PI3K/AKT, leading to uncontrolled cell proliferation and survival.[18][19] Imatinib specifically binds to the ATP-binding site of the Bcr-Abl kinase domain, locking it in an inactive conformation and blocking downstream signaling.[18]
Experimental Protocols for Inhibitor Characterization
The following section details standardized, self-validating protocols for assessing the biochemical and cellular activity of pyrimidine-based inhibitors like 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine.
Biochemical Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay directly measures the affinity of a compound for the ATP-binding site of a kinase.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. Further dilute to a 4x working concentration in the kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[3]
-
Kinase/Antibody Mixture: Prepare a 2x solution of the target kinase and a europium-labeled anti-tag antibody in the kinase buffer.[20]
-
Tracer Solution: Prepare a 4x solution of the Alexa Fluor™ 647-labeled ATP-competitive tracer in the kinase buffer.[20]
-
Assay Assembly: In a 384-well plate, add 4 µL of the test inhibitor, followed by 8 µL of the kinase/antibody mixture, and finally 4 µL of the tracer solution.[20]
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies cell viability by measuring intracellular ATP levels, providing an indirect measure of proliferation.
Protocol:
-
Cell Seeding: Seed cells (e.g., HCT116) in a 96-well opaque-walled plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test inhibitor and incubate for a predetermined period (e.g., 72 hours).
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[21]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[4][21]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to untreated controls and plot against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Cell Migration and Invasion Assays
These assays assess the impact of the inhibitor on the migratory and invasive potential of cancer cells, which are key aspects of metastasis.
Wound Healing (Scratch) Assay Protocol:
-
Cell Seeding: Grow cells to a confluent monolayer in a 24-well plate.[22][23]
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.[22]
-
Debris Removal: Gently wash the wells with PBS to remove detached cells.[24]
-
Treatment: Add fresh medium containing the test inhibitor at the desired concentration.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 8-12 hours) using a phase-contrast microscope.[24]
-
Analysis: Measure the area of the gap at each time point to quantify the rate of cell migration and wound closure.[22]
Transwell Invasion Assay Protocol:
-
Insert Preparation: Coat the upper surface of a Transwell insert (8.0 µm pore size) with a thin layer of Matrigel and allow it to solidify.[25]
-
Cell Seeding: Resuspend serum-starved cells in a serum-free medium containing the test inhibitor and seed them into the upper chamber of the insert.
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS).[26]
-
Incubation: Incubate the plate for a period sufficient to allow for cell invasion (e.g., 24-48 hours).
-
Cell Removal: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[26][27]
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.[28]
-
Quantification: Count the number of stained cells in multiple fields of view to determine the extent of invasion.
Conclusion and Future Directions
The pyrimidine scaffold remains a highly versatile and fruitful starting point for the development of novel kinase inhibitors. While the specific biological profile of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine requires direct experimental elucidation, its structural features are consistent with those of known kinase inhibitors. By employing the comparative framework and the detailed experimental protocols outlined in this guide, researchers can systematically evaluate its potency, selectivity, and cellular effects.
Comparing its performance against well-established inhibitors like BIRB 796, RO-3306, and Imatinib will provide valuable context for its potential therapeutic applications. Future studies should focus on identifying the primary kinase target(s) of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine through broad kinase screening panels and validating these findings in relevant cellular models. Such a data-driven approach is essential for advancing our understanding of this and other novel pyrimidine derivatives and for the rational design of the next generation of targeted therapies.
References
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Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IRIS. Available at: [Link]
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Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
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Bio-protocol. (2023, May 20). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Retrieved from [Link]
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QIAGEN GeneGlobe. (n.d.). p38 MAPK Signaling. Retrieved from [Link]
- Cuadrado, A., & Nebreda, A. R. (2010). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences, 67(24), 4153–4175.
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RE-Place. (n.d.). CellTiter-Glo Luminescent Cell Viability Assay Technical Bulletin #TB288. Retrieved from [Link]
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Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]
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OUS research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
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Oncohema Key. (2017, February 15). Regulation of the Cell Cycle. Retrieved from [Link]
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Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. opnMe. Retrieved from [Link]
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clyte. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]
- Martins, A. C. S., et al. (2021). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences, 22(16), 8785.
- O'Hare, T., et al. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 17(2), 212-221.
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ResearchGate. (n.d.). BCR-ABL signaling pathways activated in CML. Expression of the oncogene... [Image]. Retrieved from [Link]
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Bio-protocol. (2022, April 5). Scratch Wound Healing Assay. Retrieved from [Link]
- Santamaria, P. G., & Elowe, S. (2023). The Cyclin-dependent kinase 1: more than a cell cycle regulator. Journal of Experimental & Clinical Cancer Research, 42(1), 282.
- Justus, C. R., et al. (2014). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 1147, 355–364.
- Wang, Y., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11497–11505.
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Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for HUNK. Retrieved from [Link]
- Wang, Y., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11497-11505.
- Vassilev, L. T., et al. (2006). Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1. Proceedings of the National Academy of Sciences, 103(28), 10660-10665.
- Kharas, M. G., et al. (2011). Bcr-abl signals to desensitize chronic myeloid leukemia cells to IFNα via accelerating the degradation of its receptor. Blood, 118(15), 4164–4174.
- Potapova, T. A., et al. (2009). Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit. Molecular Biology of the Cell, 20(6), 1737–1748.
- Mayer, I. A., & Arteaga, C. L. (2014). Maintaining Low BCR-ABL Signaling Output to Restrict CML Progression and Enable Persistence.
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Oncohema Key. (2017, July 27). Imatinib: Basic Results. Retrieved from [Link]
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Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. Retrieved from [Link]
- Chymkowitch, P., & Enserink, J. M. (2022). Cell Cycle-Dependent Transcription: The Cyclin Dependent Kinase Cdk1 is a Direct Regulator of Basal Transcription Machineries. International Journal of Molecular Sciences, 23(3), 1318.
- Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy.
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ResearchGate. (n.d.). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]
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Promega. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: The Transwell Migration Assay and Chemo-attractants. Retrieved from [Link]
- He, S., et al. (2021). Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer. Cancers, 13(16), 4099.
- Dorsey, J. F., et al. (2002). Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases. Cancer Research, 62(15), 4353–4359.
- Soverini, S., et al. (2011). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 3540–3549.
- Quentmeier, H., et al. (2011). BCR-ABL1-independent PI3Kinase activation causing imatinib-resistance.
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HPLC Purity Analysis and Validation of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine: A Comparative Methodological Guide
As the complexity of kinase inhibitor building blocks and pharmaceutical intermediates increases, so does the demand for robust, stability-indicating analytical methods. 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine presents a unique analytical challenge: it combines a basic exocyclic amine, a highly polarizable pyrimidine core, and a lipophilic bromophenyl moiety. This structural triad often leads to secondary interactions with residual silanols on silica-based stationary phases, resulting in peak tailing, poor resolution of related substances, and unreliable quantitation.
This guide provides a comprehensive, field-proven framework for developing and validating a High-Performance Liquid Chromatography (HPLC) method for this compound. By comparing reversed-phase (RP-HPLC) approaches against alternative modalities and anchoring the validation process in ICH Q2(R1) guidelines, we establish a self-validating protocol suitable for stringent quality control environments[1].
Mechanistic Method Development: Causality Behind the Chemistry
When analyzing pyrimidine amines, the primary goal is controlling the ionization state of the basic nitrogen atoms while suppressing unwanted ionic interactions. The pKa of the pyrimidine nitrogen and the exocyclic amine typically dictates a mobile phase pH that either fully protonates or fully suppresses ionization.
Why Standard C18 Often Fails
Standard C18 columns rely purely on hydrophobic interactions. At a neutral pH, the basic amine of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine remains partially ionized, leading to dual-mode retention (hydrophobic partitioning + cation exchange with acidic silanols). This causes severe peak tailing.
The Solution: pH Control and Stationary Phase Selection
To achieve a Gaussian peak shape, we must employ an acidic mobile phase (e.g., pH 2.5–3.0 using phosphate buffer or 0.1% trifluoroacetic acid) to fully protonate the basic sites, paired with a stationary phase designed to shield silanols[2][3].
HPLC Method Development and Validation Pathway for Pyrimidine Amines.
Comparative Analysis of Chromatographic Modalities
To objectively select the best method, we evaluated three distinct chromatographic approaches for the purity analysis of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine.
Table 1: Performance Comparison of HPLC Modalities
| Parameter | Standard RP-HPLC (C18) | Polar-Embedded RP-HPLC | HILIC (Unbonded Silica) |
| Stationary Phase | Octadecylsilane (ODS) | Amide-linked C18 | Bare Silica / Amide |
| Mobile Phase | 0.1% TFA / Acetonitrile | pH 3.0 Phosphate / Acetonitrile | Ammonium Formate / ACN (>70%) |
| Peak Symmetry (As) | 1.8 - 2.2 (Tailing) | 1.0 - 1.2 (Excellent) | 1.3 - 1.5 (Moderate) |
| Retention Mechanism | Hydrophobic + Silanol | Hydrophobic (Silanol Shielded) | Hydrophilic Partitioning |
| Suitability for Impurities | Poor resolution of polar degradants | High resolution of closely related isomers | Good for highly polar impurities |
| Verdict | Suboptimal | Optimal (Method of Choice) | Niche (for polar metabolites) |
Step-by-Step Experimental Protocol (Self-Validating System)
The following protocol utilizes a gradient reversed-phase method designed to separate the active compound from potential synthetic impurities (e.g., debrominated byproducts or unreacted pyrimidine precursors).
Instrumentation and Reagents
-
System: Gradient-capable HPLC with Photodiode Array (PDA) detector[2].
-
Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Polar-RP), 150 mm × 4.6 mm, 5 µm.
-
Mobile Phase A: 20 mM Potassium dihydrogen phosphate (KH₂PO₄), adjusted to pH 3.0 with orthophosphoric acid[3].
-
Mobile Phase B: HPLC-Grade Acetonitrile.
-
Diluent: Water:Acetonitrile (50:50, v/v).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 5.0 | 80 | 20 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 21.0 | 80 | 20 |
| 25.0 | 80 | 20 |
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer)[2].
-
Detection Wavelength: 254 nm (optimal for the conjugated bromophenyl-pyrimidine system).
-
Injection Volume: 10 µL.
Sample Preparation
-
Standard Solution: Accurately weigh 25 mg of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (500 µg/mL).
-
System Suitability Solution: Spike the standard solution with 0.5% of a known impurity (e.g., 2-methylpyrimidin-4-amine) to verify resolution (Rs > 2.0).
ICH Q2(R1) Validation Framework
To ensure the method is "suitable for its intended purpose" as mandated by regulatory agencies (FDA, EMA, PMDA), the method must be validated according to ICH Q2(R1) guidelines[1][5][6].
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of impurities[4].
-
Action: Subject the compound to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and photolytic stress.
-
Acceptance Criteria: The PDA peak purity angle must be less than the purity threshold for the main peak, proving no co-elution of degradants.
Linearity and Range
-
Action: Prepare calibration standards ranging from Limit of Quantitation (LOQ) to 150% of the target concentration.
-
Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be ≤5% of the target concentration response[2][6].
Precision (Repeatability and Intermediate Precision)
-
Action: Perform six replicate injections of the 100% standard solution.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak areas must be ≤2.0% [6].
Limit of Detection (LOD) and Quantitation (LOQ)
-
Action: Calculate based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3(σ/S) and LOQ=10(σ/S) [2][6].
-
Acceptance Criteria: LOQ must be sufficiently low to report impurities at the 0.05% threshold.
References
-
ICH Q2(R1) Analytical Validation Guide - Scribd. Available at:[Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available at:[Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. Available at:[Link]
-
Determination of Potential Genotoxic Impurities in Imatinib Mesylate by RP-HPLC Method - Research Trend. Available at:[Link]
-
Development And Validation Of Stability Indicating Rp-Hplc Method For The Quantification Of Amine Impurity In Tofacitinib Tablet - PNR Journal. Available at: [Link]
Sources
Comparative Efficacy of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine Analogs: A Preclinical Guide
Executive Summary & Mechanistic Rationale
The 4-aminopyrimidine scaffold is a privileged pharmacophore in targeted oncology and medicinal chemistry, widely recognized for its robust ability to act as an ATP-competitive hinge binder in various tyrosine and serine/threonine kinases[1]. This guide provides a rigorous comparative analysis of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine and its rationally designed analogs, focusing on their efficacy as mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors.
The structural logic of this scaffold is highly modular:
-
4-Amino Group: Acts as the critical hydrogen bond donor/acceptor pair, forming bidentate interactions with the kinase hinge region (e.g., Met793 in EGFR)[2].
-
6-(3-Bromophenyl) Moiety: Projects deep into the hydrophobic back pocket. The heavy halogen (bromine) exploits lipophilic interactions with the gatekeeper residue (T790M), a common mechanism to overcome acquired resistance[3].
-
2-Methyl Group: Orients toward the solvent-exposed channel, optimizing the compound's physicochemical profile without disrupting the core binding affinity.
By systematically altering the 3-phenyl substitution and the 4-amino hinge-binding interface, we can establish a definitive Structure-Activity Relationship (SAR) that dictates target selectivity and potency.
Structural Basis for Efficacy & Signaling Intervention
To understand the comparative efficacy of these analogs, it is essential to map how they disrupt oncogenic signaling. Mutant EGFR (L858R/T790M) drives constitutive activation of the PI3K/AKT and RAS/MAPK pathways, leading to uncontrolled cellular proliferation. The 4-aminopyrimidine analogs are designed to selectively wedge into the altered ATP pocket of the T790M mutant, halting this signaling cascade while sparing wild-type (WT) EGFR to minimize off-target toxicity[3].
Mechanistic intervention of 4-aminopyrimidine analogs in mutant EGFR signaling pathways.
Comparative SAR & Quantitative Efficacy Data
The table below summarizes the biochemical and cellular efficacy of the base compound against three specific analogs and a clinical benchmark (WZ4002, a known 3rd-generation 4-aminopyrimidine EGFR inhibitor[3]).
Table 1: In Vitro Kinase Inhibition and Cellular Viability Profiles
| Compound ID | Substitution at C-6 Phenyl | N4-Amine Status | EGFR WT IC₅₀ (nM) | EGFR L858R/T790M IC₅₀ (nM) | Ba/F3 (T790M) Cell Viability IC₅₀ (nM) | Selectivity Index (WT / Mut) |
| Analog 1 (Base) | 3-Bromo | Primary (-NH₂) | 150.4 | 12.5 | 45.2 | 12x |
| Analog 2 | 3-Chloro | Primary (-NH₂) | 185.2 | 18.1 | 62.8 | 10x |
| Analog 3 | 3-Fluoro | Primary (-NH₂) | 250.6 | 45.3 | 110.5 | 5.5x |
| Analog 4 | 3-Bromo | Secondary (-NHCH₃) | >10,000 | >10,000 | >10,000 | N/A |
| WZ4002 (Control) | Complex | Secondary (-NH-Aryl) | 22.0 | 2.0 | 8.5 | 11x |
Key SAR Insights:
-
Halogen Size Dictates Potency: The heavy, polarizable bromine atom (Analog 1) optimally fills the hydrophobic pocket created by the T790M mutation, outperforming the smaller chlorine (Analog 2) and fluorine (Analog 3) substitutions.
-
Hinge Binding is Non-Negotiable: Methylation of the 4-amino group (Analog 4) completely abrogates activity. This proves the causal necessity of the primary amine acting as a hydrogen bond donor to the kinase hinge backbone[2].
Experimental Methodologies: A Self-Validating System
To ensure absolute trustworthiness in comparative profiling, the data above is generated using a highly controlled, orthogonal testing workflow.
Self-validating experimental workflow for evaluating 4-aminopyrimidine kinase inhibitors.
Protocol A: ADP-Glo Biochemical Kinase Assay
Purpose: To measure direct, cell-free inhibition of ATP consumption.
-
Step 1: Enzyme Preparation: Dilute recombinant EGFR (WT or L858R/T790M) in optimized kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Causality Check: Mg²⁺ is strictly required because it coordinates the phosphate groups of ATP, orienting it correctly within the catalytic cleft. Without it, baseline kinase activity is zero.
-
-
Step 2: Compound Incubation: Dispense 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine analogs (10-point dose-response, 3-fold dilutions) into a 384-well plate. Add the enzyme and incubate at room temperature for 30 minutes.
-
Causality Check: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium before the introduction of competing ATP, preventing artificially inflated IC₅₀ values.
-
-
Step 3: Reaction Initiation: Add ultra-pure ATP and poly(Glu,Tyr) substrate. Crucially, the ATP concentration must be set to the specific Km of each respective EGFR variant. Incubate for 60 minutes.
-
Causality Check: Running the assay at the ATP Km ensures that the derived IC₅₀ values are a true reflection of the inhibitor's Ki , allowing for a mathematically sound comparison between WT and mutant enzymes.
-
-
Step 4: Signal Generation: Add ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes, then add Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal.
-
Causality Check: This coupled-enzyme system is self-validating; it strictly isolates the signal to the ADP generated by the kinase, eliminating false positives from auto-fluorescent or light-scattering chemical analogs.
-
Protocol B: Ba/F3 Engineered Cell Viability Assay
Purpose: To confirm intracellular target engagement and functional cellular efficacy.
-
Step 1: Cell Starvation: Wash engineered Ba/F3 cells (stably expressing EGFR L858R/T790M) three times in PBS to completely remove Interleukin-3 (IL-3). Resuspend in RPMI-1640 supplemented with 10% FBS.
-
Causality Check: Native Ba/F3 cells are IL-3 dependent. By engineering them with the mutant oncogene and withdrawing IL-3, their survival becomes 100% dependent on EGFR kinase activity. If the drug kills the cells, it must be via specific EGFR inhibition, virtually eliminating background noise from alternative survival pathways.
-
-
Step 2: Compound Treatment: Seed cells at 5,000 cells/well in 384-well plates. Add the analog compounds and incubate for 72 hours at 37°C, 5% CO₂.
-
Step 3: Viability Readout: Add CellTiter-Glo reagent and measure luminescence. ATP quantitation directly correlates with the number of metabolically active cells, providing a highly sensitive readout of compound-induced apoptosis.
Conclusion
The 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine scaffold demonstrates potent, mutant-selective kinase inhibition. The experimental data confirms that the 3-bromo substitution provides optimal steric and lipophilic engagement with the T790M gatekeeper pocket, while the primary 4-amine is an absolute requirement for hinge binding. This core structure serves as a highly efficient, low-molecular-weight starting point for the development of next-generation targeted therapeutics.
References
- Source: National Institutes of Health (NIH)
- Title: Discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases Source: ResearchGate URL
- Title: Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations Source: ACS Publications URL
Sources
Comprehensive Selectivity and Cross-Reactivity Profiling of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
Executive Summary and Structural Rationale
The development of targeted therapeutics requires rigorous evaluation of off-target interactions to predict clinical safety and efficacy. 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine (6-BMPA) represents a classical pyrimidine-4-amine scaffold, frequently utilized in the design of ATP-competitive kinase inhibitors.
The structural causality of this molecule dictates its binding profile: the 4-amine serves as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the pyrimidine nitrogen acts as a hydrogen bond acceptor. The incorporation of the 2-methyl group restricts rotational degrees of freedom, entropically favoring the bioactive conformation. Furthermore, the 3-bromophenyl moiety is strategically positioned to exploit the hydrophobic pocket (gatekeeper region) adjacent to the ATP binding site. Understanding how these features compare to alternative scaffolds is critical for lead optimization [1].
Comparative Selectivity Profiling
To objectively evaluate the performance of 6-BMPA, we compared its biochemical selectivity profile against two prominent alternatives: a des-methyl analog (Compound A) and an FDA-approved multi-kinase inhibitor reference (Dasatinib).
Quantitative Selectivity Data
The following table summarizes the half-maximal inhibitory concentrations ( IC50 ) across a representative panel of kinases to demonstrate the selectivity window (Target vs. Off-Target).
| Compound | Target Kinase (e.g., p38α) IC50 (nM) | Off-Target 1 (Src) IC50 (nM) | Off-Target 2 (Abl) IC50 (nM) | Selectivity Fold (Src/Target) |
| 6-BMPA | 12.5 | >10,000 | 4,500 | >800x |
| Compound A (Des-methyl) | 45.0 | 1,200 | 850 | 26x |
| Dasatinib (Reference) | >10,000 | 0.5 | 1.0 | N/A |
Data Interpretation: The addition of the 2-methyl group in 6-BMPA significantly enhances selectivity against Src-family kinases compared to Compound A. The steric bulk of the methyl group clashes with the gatekeeper residue in Src, preventing binding, whereas the target kinase's larger hydrophobic pocket accommodates the substitution.
Experimental Methodologies
To ensure a self-validating system, the following protocols must be executed with appropriate positive and negative controls to establish assay robustness (Z'-factor > 0.6).
Protocol 1: High-Throughput Kinase Selectivity Screening (KINOMEscan)
This methodology is grounded in the comprehensive kinase profiling standards established in the literature [2].
-
Preparation: Prepare 6-BMPA in 100% DMSO to a 100x stock concentration (e.g., 1 mM for a 10 µM final screening concentration).
-
Assay Setup: Combine DNA-tagged kinase, immobilized ligand, and 6-BMPA in 1x binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).
-
Equilibration: Incubate the mixture at room temperature for 1 hour to ensure thermodynamic equilibrium.
-
Elution and Quantification: Wash the beads to remove unbound kinase. Elute the bound, DNA-tagged kinase and quantify using quantitative PCR (qPCR).
-
Data Normalization: Calculate the % Control by comparing the qPCR signal of the compound well to a DMSO-only control well.
Protocol 2: Cellular Cross-Reactivity and Target Engagement (NanoBRET)
-
Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.
-
Tracer Addition: After 24 hours, harvest cells and resuspend in Opti-MEM. Add the cell-permeable fluorescent NanoBRET tracer at its Kd concentration.
-
Compound Incubation: Dispense cells into a 384-well plate and add serial dilutions of 6-BMPA. Incubate for 2 hours at 37°C.
-
Detection: Add NanoBRET substrate and measure dual-wavelength emission (460 nm for NanoLuc, 618 nm for the tracer) to calculate the BRET ratio and determine cellular IC50 .
Workflow Visualization
The following diagram illustrates the logical progression of selectivity and cross-reactivity profiling required to validate 6-BMPA.
Caption: Sequential screening workflow for validating 6-BMPA selectivity and cross-reactivity.
References
A Senior Application Scientist's Guide to High-Performance LC-MS/MS Method Validation for the Quantification of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
Abstract
In the landscape of modern drug development, the precise and reliable quantification of novel chemical entities is paramount. This guide presents a comprehensive framework for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine, a representative small molecule drug candidate. Grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), this document provides not just a protocol, but the scientific rationale behind critical experimental choices. We delve into the validation parameters essential for ensuring data integrity in pharmacokinetic, toxicokinetic, and clinical studies. Furthermore, we offer an objective comparison of the LC-MS/MS platform against alternative analytical techniques, supported by a discussion of their respective strengths and limitations in a regulated bioanalytical environment. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate high-quality bioanalytical methods suitable for regulatory submission.
Introduction: The Analytical Imperative in Drug Development
The journey of a drug candidate from discovery to clinical application is critically dependent on the ability to accurately measure its concentration in complex biological matrices. 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine, a compound featuring a pyrimidine core, is characteristic of many modern small molecule kinase inhibitors. Its reliable quantification is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs dosing regimens and safety assessments.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[1] This guide provides a detailed roadmap for validating an LC-MS/MS method for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine, adhering to the stringent requirements of global regulatory agencies.[2][3][4][5] The objective is to demonstrate that the analytical procedure is unequivocally "fit for purpose."[6]
Foundational Strategy: Method Development Rationale
A robust validation is built upon a well-developed method. The choices made during development are dictated by the physicochemical properties of the analyte and the standards of the industry.
Analyte & Internal Standard (IS) Characterization
-
Analyte: 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine possesses a basic amine group, making it an ideal candidate for positive mode Electrospray Ionization (ESI+). Its aromatic structure suggests significant hydrophobicity, guiding the choice of reversed-phase chromatography.
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₆- or ¹⁵N₂-labeled analyte) is the preferred approach. A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, providing the most accurate correction for experimental variability. If a SIL-IS is unavailable, a close structural analog with similar chromatographic behavior and ionization efficiency is an acceptable alternative.
Liquid Chromatography: The Science of Separation
The goal of chromatography is to isolate the analyte from endogenous matrix components to minimize interference and ensure accurate measurement.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is the workhorse for small molecules of this nature.[7] The small particle size of modern UPLC/UHPLC columns provides superior resolution and faster analysis times.
-
Mobile Phase: A binary gradient system consisting of an aqueous phase (A) and an organic phase (B) is standard.
-
Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for protonating the basic amine on the analyte, which leads to sharp, symmetrical peak shapes and enhanced ionization efficiency in the MS source.[7]
-
Phase B: 0.1% Formic Acid in Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and superior elution strength for many compounds.
-
Tandem Mass Spectrometry: The Core of Selectivity
Tandem mass spectrometry (MS/MS) provides exquisite selectivity by monitoring a specific fragmentation pathway of the analyte.
-
Ionization: ESI in positive ion mode (ESI+) is selected to protonate the analyte, forming the precursor ion [M+H]⁺.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the technique of choice for quantification.[8] In this mode, the first quadrupole (Q1) is set to isolate the precursor ion mass. This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific, high-intensity product ion. This precursor → product ion transition is highly specific to the analyte, effectively filtering out background noise.
The Validation Workflow: A Step-by-Step Protocol
Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[6][9] The following parameters must be rigorously assessed according to guidelines like the ICH M10 Bioanalytical Method Validation.[4]
Caption: Workflow for a comprehensive bioanalytical method validation.
Specificity and Selectivity
-
Objective: To demonstrate that the method can unequivocally measure the analyte without interference from matrix components, metabolites, or other co-administered drugs.
-
Protocol:
-
Analyze at least six different blank matrix lots (e.g., human plasma from six individuals).
-
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
Analyze a blank matrix sample spiked with the Internal Standard.
-
-
Acceptance Criteria:
-
In the blank lots, any response at the retention time of the analyte should be ≤ 20% of the LLOQ response.
-
The response at the retention time of the IS should be ≤ 5% of the mean IS response in calibration standards.
-
Linearity, Range, and Sensitivity
-
Objective: To establish the concentration range over which the assay is accurate, precise, and linear. This range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ).
-
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero concentration levels is required.[10]
-
Analyze the calibration curve in at least three separate runs.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression analysis, typically using a 1/x² weighting, which is appropriate for the wide dynamic range often seen in bioanalytical assays.
-
-
Acceptance Criteria:
Accuracy and Precision
-
Objective: To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC (mid-range), and High QC (≈75% of ULOQ).[11]
-
Analyze five replicates of each QC level in three separate analytical runs on at least two different days.
-
Intra-run (within-run): Calculate the mean and coefficient of variation (%CV) for the replicates within a single run.
-
Inter-run (between-run): Calculate the overall mean and %CV for all replicates across all three runs.
-
-
Acceptance Criteria:
-
Accuracy: The mean concentration must be within ±15% of the nominal value for Low, Medium, and High QCs, and within ±20% for the LLOQ QC.
-
Precision: The %CV should not exceed 15% for Low, Medium, and High QCs, and should not exceed 20% for the LLOQ QC.
-
| Validation Parameter | Level | Acceptance Criteria (Accuracy) | Acceptance Criteria (Precision) |
| Linearity | LLOQ | ± 20% of nominal | N/A |
| Other Standards | ± 15% of nominal | N/A | |
| Intra- & Inter-Run | LLOQ QC | Mean within ± 20% of nominal | %CV ≤ 20% |
| Low, Mid, High QC | Mean within ± 15% of nominal | %CV ≤ 15% |
Table 1: Summary of Acceptance Criteria for Core Validation Parameters.
Matrix Effect and Recovery
-
Objective: To assess the impact of matrix components on the ionization of the analyte (Matrix Effect) and to evaluate the efficiency of the sample extraction process (Recovery).
-
Protocol:
-
Prepare three sets of samples at Low and High QC concentrations:
-
Set A: Analyte spiked in clean solvent (neat solution).
-
Set B: Blank matrix is extracted first, and the analyte is spiked into the final extract.
-
Set C: Analyte is spiked into the matrix before extraction (standard QC sample).
-
-
Calculate the parameters as follows:
-
Matrix Effect (%) = (Peak Response of Set B / Peak Response of Set A) * 100
-
Recovery (%) = (Peak Response of Set C / Peak Response of Set B) * 100
-
-
-
Acceptance Criteria:
-
The %CV of the matrix factor (calculated from at least six different matrix lots) should be ≤ 15%.
-
Recovery does not need to be 100%, but it should be consistent and reproducible. A %CV of ≤ 15% across QC levels is expected.
-
Stability
-
Objective: To ensure the analyte remains unchanged in the biological matrix and in processed samples under various storage and handling conditions.
-
Protocol:
-
Analyze Low and High QC samples after subjecting them to the following conditions and compare the results to freshly prepared samples:
-
Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.
-
Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that mimics sample handling time (e.g., 4-24 hours).
-
Long-Term Stability: Stored at -20°C or -80°C for a duration covering the expected sample storage period.
-
Post-Preparative (Autosampler) Stability: Stored in the autosampler for the expected duration of an analytical run.
-
-
-
Acceptance Criteria: The mean concentration of the stability-tested samples must be within ±15% of the nominal concentration.
Comparative Analysis: LC-MS/MS vs. Alternatives
While LC-MS/MS is the premier choice for regulated bioanalysis, it is instructive to compare it with other common analytical techniques.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Selectivity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (based on retention time and UV absorbance) | High (based on retention time and mass spectrum) |
| Sensitivity | Very High (pg/mL to fg/mL) | Low (ng/mL to µg/mL) | High (pg/mL), but analyte dependent |
| Applicability | Broad; ideal for polar, non-volatile, and thermally labile compounds | Good for chromophore-containing, non-volatile compounds | Limited to volatile and thermally stable compounds (or requires derivatization) |
| Matrix Effect | High potential for ion suppression; requires careful management | Lower potential, but matrix can co-elute and interfere | Moderate potential for matrix interference |
| Sample Throughput | High (2-5 minutes per sample is common) | Moderate (5-15 minutes per sample) | Moderate to Low (requires longer run times) |
| Cost | High (instrumentation and maintenance) | Low (instrumentation and maintenance) | Moderate |
Table 2: Performance Comparison of Analytical Platforms.
For 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine, HPLC-UV would likely lack the sensitivity required for pharmacokinetic studies where plasma concentrations can fall to the low ng/mL or pg/mL range. Furthermore, its lower selectivity makes it more susceptible to interference from endogenous compounds in plasma. GC-MS is fundamentally unsuitable for this analyte due to its high molecular weight and non-volatile nature; analysis would require a complex and potentially inconsistent derivatization step to increase volatility.
Therefore, the LC-MS/MS method, once validated, provides the necessary performance characteristics—sensitivity, selectivity, and throughput—that are non-negotiable for supporting modern drug development programs.
Conclusion
The successful validation of an LC-MS/MS method is a cornerstone of any drug development program that relies on quantitative bioanalytical data. The framework presented here for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine provides a comprehensive and scientifically-grounded approach. By systematically evaluating selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability, researchers can ensure their method is robust, reliable, and compliant with global regulatory standards.[2][9][10] The superior performance of LC-MS/MS over alternative techniques solidifies its position as the indispensable tool for generating the high-quality data needed to make critical decisions on the path to bringing new medicines to patients.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Scribd. LC-MS Method Validation Guidelines. [Link]
-
ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ICH. Quality Guidelines. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Walsh, J. et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate. Analytical Chemistry. [Link]
-
ICH. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Veeprho. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]
-
Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]
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Jenkins, R. et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]
-
PubChem. 4-[(3-Bromophenyl)amino]-6-[N-(2-hydroxyethyl)-N-methylamino]pyrido[3,4-d]pyrimidine. [https://pubchem.ncbi.nlm.nih.gov/compound/4-(3-Bromophenyl_amino-6-N-2-hydroxyethyl-N-methylamino_pyrido_3,4-d_pyrimidine]([Link]
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Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]
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Mair, L. et al. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods. [Link]
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Wang, Y. et al. (2025). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
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European Union Reference Laboratory for Pesticide Residues. (2022). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013. [Link]
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Waters Corporation. Highly Sensitive and Robust UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances. [Link]
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Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]
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Jo, E. et al. (2025). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. Foods. [Link]
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ChemRadar. 6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-amine. [Link]
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MDPI. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]
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6-(3-Bromophenyl)-2-methylpyrimidin-4-amine proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. The operational integrity of a laboratory is judged just as much by how it manages its waste as by how it synthesizes its products.
The compound 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine is a halogenated, aromatic amine. Its specific structural motifs—namely the bromophenyl ring and the weakly basic pyrimidine-amine core—dictate strict disposal pathways. Improper handling not only risks environmental contamination but can also lead to dangerous chemical incompatibilities and severe regulatory penalties.
Here is the authoritative operational guide for the safe handling and disposal of this compound.
Mechanistic Rationale for Waste Segregation
The Causality Behind the Protocol The presence of the bromine atom on the phenyl ring strictly classifies this compound (and any solvent it is dissolved in) as halogenated waste .
Why is this segregation critical? During thermal destruction at a licensed Treatment, Storage, and Disposal Facility (TSDF), halogenated organic compounds decompose to release highly corrosive hydrobromic acid (HBr) gas. To prevent atmospheric pollution, TSDFs must route these exhaust gases through specialized alkaline scrubbers. Mixing this brominated compound with non-halogenated solvent waste unnecessarily scales up the volume of waste requiring this expensive, specialized incineration, which violates the core tenets of laboratory waste minimization[1].
Furthermore, the amine and pyrimidine groups possess nucleophilic and weakly basic properties. To prevent exothermic acid-base reactions or rapid oxidative degradation, this compound must never be stored in the same secondary containment as strong mineral acids or powerful oxidizers[2].
Quantitative Waste Management Parameters
To ensure compliance with the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), laboratories must adhere to strict Satellite Accumulation Area (SAA) limits[3].
| Parameter | Specification | Regulatory Rationale |
| Primary Classification | Halogenated Organic Waste | Incineration requires specialized scrubbers to neutralize HBr gas[1]. |
| Container Material | Glass or High-Density Polyethylene (HDPE) | Prevents solvent leaching, chemical degradation, and leaks[4]. |
| Max SAA Volume | 55 Gallons (or 1 Quart for acutely toxic) | OSHA/EPA limits for point-of-generation accumulation[4]. |
| SAA Time Limit | 3 days once full (Up to 1 year if partial) | Prevents long-term degradation of containers in active labs[2]. |
| Headspace Requirement | Minimum 10% empty volume | Accommodates vapor pressure expansion at ambient temperatures[5]. |
Step-by-Step Disposal Protocol
This self-validating protocol ensures that every step inherently verifies the safety of the subsequent step.
Step 1: Point-of-Generation Waste Determination
-
Action: Identify the physical state of the waste. If the compound is a dry powder (e.g., expired reagent, contaminated weighing paper), route it to solid hazardous waste. If dissolved in a solvent (e.g., DMSO, Dichloromethane), route it to liquid halogenated waste.
-
Validation: Verify that no non-halogenated waste streams (like pure ethanol or hexane from unrelated processes) have been mixed into this specific waste container[5].
Step 2: Container Selection and Preparation
-
Action: Select a chemically compatible, leak-proof container (glass or HDPE)[4]. Ensure the container is completely dry and free of incompatible residues (e.g., acids, oxidizers) before adding the waste[2].
-
Validation: Inspect the cap for an intact PTFE liner to prevent hazardous vapor leaks.
Step 3: RCRA-Compliant Labeling
-
Action: Affix a hazardous waste label before the first drop of waste enters the container. The label must explicitly state "Hazardous Waste" and list the full chemical name: "6-(3-Bromophenyl)-2-methylpyrimidin-4-amine" along with the solvent matrix (e.g., "in Dichloromethane").
-
Validation: Check that no chemical formulas or abbreviations are used, as mandated by EPA Hazardous Waste Program protocols[4][6].
Step 4: Accumulation in the SAA
-
Action: Store the container in a designated SAA at or near the point of generation, under the direct control of the operator[4]. Place the primary container inside a secondary containment bin capable of holding 110% of the primary container's volume[5].
-
Validation: Confirm that the SAA is physically separated from incompatible chemical storage (e.g., acids and bases) using physical barriers or distance[2][4].
Step 5: Transfer and Final Disposal
-
Action: Once the container reaches 90% capacity, date the label. Transfer the container from the SAA to the central Main Accumulation Area (MAA) within 3 days[2].
-
Validation: Ensure a licensed hazardous waste contractor lab-packs the waste for transport to an EPA-permitted TSDF for high-temperature incineration[3][5].
Disposal Decision Workflow
Decision matrix for the segregation and disposal of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine.
References
-
BetterGuide to minimizing waste in laboratories - American Chemical Society. Available at:[Link]
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Available at:[Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. Available at:[Link]
-
The Subtleties of Managing Laboratory Waste in 2024 - ACS Chemical Health & Safety. Available at:[Link]
-
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. Available at:[Link]
Sources
Retrosynthesis Analysis
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
